Product packaging for Linderene acetate(Cat. No.:)

Linderene acetate

Cat. No.: B1635103
M. Wt: 272.34 g/mol
InChI Key: ICLTVELXFUIGLS-FBHBFLDISA-N
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Description

Linderene acetate has been reported in Lindera chunii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O3 B1635103 Linderene acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLTVELXFUIGLS-FBHBFLDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Linderene Acetate: A Technical Guide on the Mechanism of Action in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of linderene acetate, a sesquiterpene lactone found in plants of the Lindera genus. The information presented herein is intended for professionals in the fields of pharmacology, immunology, and drug discovery.

Core Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by targeting the production of key inflammatory mediators. In cellular models of inflammation, particularly those stimulated by lipopolysaccharide (LPS), this compound has been shown to concentration-dependently inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2)[1]. This inhibition is a direct result of its ability to suppress the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2].

Furthermore, the compound effectively attenuates the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), which are pivotal in the amplification and perpetuation of the inflammatory cascade[1].

Summary of Effects on Inflammatory Mediators

The following table summarizes the observed effects of this compound on key molecules involved in the inflammatory response.

Target MoleculeEffect of this compoundAssociated Pathway(s)Reference(s)
Nitric Oxide (NO) Inhibition of productioniNOS Downregulation[1]
Prostaglandin E2 (PGE2) Inhibition of productionCOX-2 Downregulation[1]
iNOS Inhibition of expressionNF-κB, MAPK[1][2]
COX-2 Inhibition of expressionNF-κB, MAPK[1][2]
TNF-α Attenuation of productionNF-κB, MAPK[1]
IL-1β Attenuation of productionNF-κB[1]
IL-6 Attenuation of productionNF-κB, MAPK[1]
IL-12 Attenuation of productionNF-κB[1]
Heme Oxygenase-1 (HO-1) Stimulation of expressionJNK, Nrf-2[1]
p-AMPK UpregulationLKB1, CaMKKII[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects not by a single mechanism but by modulating multiple, interconnected signaling pathways. The primary mechanisms identified are the activation of cytoprotective pathways and the suppression of pro-inflammatory cascades.

Activation of the Nrf-2/Heme Oxygenase-1 (HO-1) Axis

A primary mechanism of action for this compound is the potent induction of Heme Oxygenase-1 (HO-1), an enzyme with well-documented anti-inflammatory properties[1]. This induction is mediated by the activation of the transcription factor Nrf-2 (Nuclear factor erythroid 2-related factor 2). This compound promotes the translocation of Nrf-2 into the nucleus, where it binds to antioxidant response elements (ARE) in the promoter region of the HO-1 gene, thereby stimulating its expression[1]. The critical role of this pathway was confirmed in studies where chemical inhibition of HO-1 activity attenuated the anti-inflammatory effects of this compound[1][3]. The activation of Nrf-2 itself appears to be dependent on the c-Jun N-terminal kinase (JNK) MAPK pathway[1].

HO1_Pathway cluster_LA This compound Action cluster_pathway Cellular Response LA This compound JNK JNK MAPK LA->JNK Activates Nrf2_Keap1 Nrf-2 / Keap1 (Cytosolic Complex) JNK->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf-2 (Nuclear) Nrf2_Keap1->Nrf2_nuc Translocation HO1 HO-1 Expression Nrf2_nuc->HO1 Promotes AntiInflam Anti-inflammatory Effects HO1->AntiInflam Leads to

Caption: this compound activates the JNK/Nrf-2/HO-1 signaling axis.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound upregulates the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with emerging roles in inflammation control[1]. The activation of AMPK is linked to its upstream kinases, LKB1 and Ca2+/calmodulin-dependent protein kinase kinase-II (CaMKKII)[1]. Pharmacological inhibition of AMPK partially reverses the anti-inflammatory effects of this compound, indicating that this pathway contributes significantly to its overall activity[1][4]. Activated AMPK can suppress inflammatory responses, in part by inhibiting the NF-κB pathway.

Inhibition of Pro-Inflammatory NF-κB and MAPK Pathways

The expression of iNOS, COX-2, and numerous pro-inflammatory cytokines is heavily dependent on the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2][5]. While direct inhibition by this compound is inferred, studies on essential oils from the Lindera genus, which contain related compounds, show clear inhibition of these pathways[2]. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB subunits (p50/p65) to the nucleus, thus preventing the transcription of target inflammatory genes[2][5].

Similarly, these essential oils inhibit the LPS-induced phosphorylation of key MAPK members, including JNK, p38, and ERK[2]. As these kinases lie upstream of transcription factors that regulate inflammatory gene expression, their inhibition is a crucial component of the anti-inflammatory effect.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_output Inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB Translocation MAPK->NFkB IkBa p-IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases Output iNOS, COX-2, TNF-α, IL-6 NFkB->Output Upregulates LA This compound LA->Inhibition Inhibition->MAPK Inhibition->IKK

Caption: this compound inhibits the canonical NF-κB and MAPK pathways.

Experimental Protocols

The following section outlines a generalized methodology for assessing the in vitro anti-inflammatory activity of this compound, based on standard protocols used in the cited literature[2][6].

In Vitro Anti-Inflammatory Assay Workflow

The diagram below illustrates a typical workflow for evaluating the effects of this compound on LPS-stimulated macrophages.

Workflow cluster_analysis Downstream Analysis start Seed RAW 264.7 Macrophages culture Incubate 24h (Allow Adherence) start->culture pretreat Pre-treat with This compound (Various Conc.) for 1-2h culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 18-24h pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (PGE2, Cytokines) collect->elisa western Western Blot (Proteins) collect->western

References

Linderene Acetate: A Competitive Inhibitor of Prolyl Endopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linderene acetate's role as a competitive inhibitor of prolyl endopeptidase (PREP). It includes a detailed summary of its inhibitory activity, a complete experimental protocol for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound, a sesquiterpene isolated from the roots of Lindera strychnifolia, has been identified as a competitive inhibitor of prolyl endopeptidase (PREP)[1]. The inhibitory activity of this compound has been quantified against PREP from two different sources, as detailed in the table below.

CompoundEnzyme SourceIC50 (µM)Inhibition Type
This compoundFlavobacterium meningosepticum48.2Competitive
This compoundRat Brain85.4Competitive

Experimental Protocols

The following is a detailed methodology for the in vitro assay used to determine the prolyl endopeptidase inhibitory activity of this compound.

Materials and Reagents
  • Enzyme: Prolyl endopeptidase from Flavobacterium meningosepticum or rat brain homogenate.

  • Substrate: N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA).

  • Inhibitor: this compound.

  • Buffer: Tris-HCl buffer (pH 7.5).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Microplate reader.

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the substrate (Z-Gly-Pro-pNA) in a suitable solvent (e.g., 40% 1,4-dioxane).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Prepare the prolyl endopeptidase solution in the assay buffer to the desired working concentration.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a defined volume of the Tris-HCl buffer.

    • Add a specific volume of the this compound solution at various concentrations to the respective wells.

    • Add the prolyl endopeptidase solution to each well and pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution (Z-Gly-Pro-pNA) to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 410 nm) at time zero and then at regular intervals for a defined period (e.g., every minute for 10 minutes) using a microplate reader. The rate of p-nitroaniline release from the substrate results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk plot (a plot of the reciprocal of the reaction velocity against the reciprocal of the substrate concentration)[2][3][4][5][6]. In competitive inhibition, the Vmax remains unchanged while the apparent Km increases, resulting in lines with different x-intercepts that intersect on the y-axis[2][3][4][5][6].

Visualizations

Experimental Workflow for PREP Inhibition Assay

G prep_buffer Prepare Assay Buffer (Tris-HCl, pH 7.5) add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare Prolyl Endopeptidase Solution add_enzyme Add Prolyl Endopeptidase prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Z-Gly-Pro-pNA) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_inhibitor Prepare this compound Stock and Dilutions add_inhibitor Add this compound (Varying Concentrations) prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance (e.g., 410 nm) add_substrate->measure_absorbance calc_rate Calculate Reaction Rate measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk Plot) calc_rate->kinetic_analysis calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for PREP inhibition assay.

Signaling Pathway of Substance P Degradation by PREP and its Inhibition

G cluster_pathway Substance P Signaling and PREP Inhibition substance_p Substance P (Neuropeptide) nk1r Neurokinin-1 Receptor (NK1R) substance_p->nk1r Binds to prep Prolyl Endopeptidase (PREP) substance_p->prep Substrate g_protein G-protein Activation nk1r->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Signaling (e.g., MAPK pathway, Neuroinflammation) ca_release->downstream pkc->downstream degraded_sp Degraded Substance P (Inactive) prep->degraded_sp Cleaves linderene_acetate This compound linderene_acetate->prep Competitively Inhibits

Caption: PREP-mediated degradation of Substance P and its inhibition.

Prolyl endopeptidase plays a significant role in the metabolism of various neuropeptides, including Substance P[1][7]. Substance P is a key mediator in neuroinflammation and pain signaling, exerting its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor[7][8]. The binding of Substance P to NK1R initiates a signaling cascade involving the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C, which in turn triggers downstream signaling pathways, including the MAPK pathway, contributing to neuroinflammatory responses[7][8].

Prolyl endopeptidase regulates this pathway by cleaving and inactivating Substance P. By competitively inhibiting PREP, this compound prevents the degradation of Substance P, potentially leading to its prolonged signaling through the NK1R. This modulation of neuropeptide levels suggests that this compound and other PREP inhibitors could be valuable tools for studying the roles of these peptides in various physiological and pathological processes.

References

The Biosynthesis of Linderene Acetate in Lindera Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderene acetate, a sesquiterpenoid found in various Lindera species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing from the general principles of terpenoid biosynthesis and specific findings in Lindera species. It includes a summary of quantitative data, detailed experimental protocols from relevant studies, and visualizations of the metabolic pathways. While the complete enzymatic cascade for this compound synthesis is yet to be fully elucidated, this guide consolidates the current knowledge to support further research and development.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone found in plants of the Lindera genus, such as Lindera aggregata and Lindera strychnifolia.[1][2] Sesquiterpenes are a class of C15 terpenoids derived from three five-carbon isoprene units. These compounds exhibit a wide range of biological activities and are of significant interest to the pharmaceutical industry. The biosynthesis of terpenoids is a complex process involving multiple enzymatic steps and subcellular compartments.

The General Terpenoid Biosynthesis Pathway

All terpenoids, including this compound, originate from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4][5] Plants synthesize these precursors through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[3][6]

  • Mevalonate (MVA) Pathway: Primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols.[3] It starts from acetyl-CoA.

  • Methylerythritol Phosphate (MEP) Pathway: Primarily produces precursors for monoterpenes, diterpenes, and tetraterpenes.[3]

The C5 precursors, IPP and DMAPP, are then condensed in a head-to-tail fashion by prenyltransferases to form larger prenyl diphosphates. For sesquiterpene biosynthesis, two molecules of IPP are added to one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP).[4][6]

Proposed Biosynthesis Pathway of this compound

While the specific enzymes responsible for the conversion of FPP to linderene and subsequently to this compound in Lindera species have not been fully characterized, a putative pathway can be proposed based on known terpenoid biochemistry.

  • Formation of Farnesyl Diphosphate (FPP): As a sesquiterpene, the biosynthesis of this compound begins with the formation of FPP from IPP and DMAPP, catalyzed by FPP synthase.[4][6]

  • Cyclization of FPP: The linear FPP molecule is then cyclized by a specific terpene synthase (TPS) to form the characteristic sesquiterpene backbone of linderene. This step is crucial for generating the structural diversity of terpenoids.

  • Post-Cyclization Modifications: The linderene scaffold likely undergoes a series of post-cyclization modifications, including hydroxylations and oxidations, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes.

  • Acetylation: The final step is the acetylation of a hydroxyl group on the linderene molecule to form this compound. This reaction is likely catalyzed by an acetyltransferase.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Linderene_Acetate_Biosynthesis cluster_upstream Upstream Pathway (MVA) cluster_midstream Midstream Pathway cluster_downstream Proposed this compound Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase FPP FPP IPP->FPP FPP Synthase DMAPP->FPP Linderene_Scaffold Linderene_Scaffold FPP->Linderene_Scaffold Terpene Synthase (putative) Hydroxylated_Linderene Hydroxylated_Linderene Linderene_Scaffold->Hydroxylated_Linderene CYP450s (putative) Linderene_acetate Linderene_acetate Hydroxylated_Linderene->Linderene_acetate Acetyltransferase (putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data

A study on the phytochemical constituents of Lindera aggregata provides quantitative data on this compound and related compounds. The concentrations were determined using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).[1]

CompoundConcentration (μg/g)
This compoundData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.
IsolinderalactoneData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.
LinderaneData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.
LindenenolData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.
LinderoneData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.
MethyllinderoneData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.
Linderin BData not explicitly quantified in the provided abstract, but was one of 16 compounds quantified.

Note: The referenced study quantified 16 compounds but did not list the specific concentrations for each in the accessible text. The table indicates the compounds that were quantified.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of this compound and its biosynthesis, based on published research.[1]

Sample Preparation for Phytochemical Analysis
  • Extraction: The dried and powdered roots of Lindera aggregata are extracted with ethanol.

  • Filtration: The extract is filtered to remove solid plant material.

  • Concentration: The solvent is evaporated under reduced pressure to yield a concentrated extract.

  • Sample for Analysis: The final extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm membrane before injection into the UHPLC system.

UHPLC-MS/MS for Qualitative and Quantitative Analysis
  • Instrumentation: A Vanquish Flex Binary UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap) is used.[1][7]

  • Chromatographic Column: A C18 column (e.g., Waters Acquity CSH C18, 150 × 2.1 mm, 1.7 μm) is employed for separation.[1][7]

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: A constant flow rate, for example, 0.5 mL/min, is maintained.[1]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for these compounds.[7]

    • Scan Mode: For qualitative analysis, a full scan followed by data-dependent MS2 (ddMS2) is performed. For quantitative analysis, parallel reaction monitoring (PRM) is used.[1]

  • Data Analysis: Compound identification is based on retention time and accurate mass-to-charge ratio (m/z) compared to reference standards. Fragmentation patterns are used for structural elucidation of unknown compounds.[7]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the phytochemical analysis of Lindera species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Plant_Material Lindera Species (e.g., roots) Extraction Ethanol Extraction Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Final_Sample Sample for Analysis Filtration_Concentration->Final_Sample UHPLC UHPLC Separation Final_Sample->UHPLC MS Mass Spectrometry (HR-MS/MS) UHPLC->MS Data_Processing Data Processing and Compound Identification MS->Data_Processing Quantitative_Results Quantitative Data (e.g., Tables) Data_Processing->Quantitative_Results Quantification

General workflow for phytochemical analysis.

Conclusion and Future Directions

The biosynthesis of this compound in Lindera species follows the general pathway of sesquiterpenoid synthesis, originating from the MVA pathway and proceeding through the key intermediate FPP. While the overarching pathway is understood, the specific enzymes that catalyze the cyclization of FPP to the linderene scaffold and the subsequent tailoring reactions remain to be identified and characterized.

Future research should focus on:

  • Transcriptome and Genome Analysis: Identification of candidate genes for terpene synthases, CYP450s, and acetyltransferases from Lindera species.

  • Heterologous Expression and Enzyme Characterization: Functional characterization of candidate enzymes in microbial or plant expression systems to confirm their role in the biosynthesis of this compound.

  • Metabolic Engineering: Overexpression of key biosynthetic genes and downregulation of competing pathways to enhance the production of this compound in a heterologous host or in Lindera cell cultures.

A deeper understanding of the biosynthetic pathway of this compound will not only provide insights into the rich biochemistry of Lindera species but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Linderene Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Linderene acetate, a sesquiterpenoid with potential therapeutic applications. This compound has been identified as a competitive inhibitor of prolyl endopeptidase, an enzyme implicated in the degradation of proline-containing neuropeptides involved in learning and memory.[1] This document outlines a proposed synthetic route based on established chemical principles and details purification methodologies adapted from protocols for similar natural products.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 26146-28-1[2]
Molecular Formula C₁₇H₂₀O₃[3]
Molecular Weight 272.34 g/mol [3]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Storage Conditions Store at -20°C. For long-term storage, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1][2]

Proposed Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the acetylation of its precursor, lindenenol. This proposed method utilizes a standard esterification reaction with acetic anhydride in the presence of a base catalyst, such as pyridine.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Proposed Synthesis Workflow for this compound Start Lindenenol Reaction Acetylation with Acetic Anhydride & Pyridine Start->Reaction Reagents Workup Reaction Quench & Extraction Reaction->Workup Crude Product Purification Purification by Column Chromatography Workup->Purification End This compound Purification->End Pure Product

Caption: Proposed synthesis workflow for this compound from lindenenol.

Experimental Protocol for Synthesis

This protocol describes the acetylation of a secondary alcohol using acetic anhydride and pyridine, a well-established method applicable to the synthesis of this compound from lindenenol.[4][5][6][7]

Materials:

  • Lindenenol (starting material)

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve lindenenol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of lindenenol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

  • Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the pyridine.

  • Extraction: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified using column chromatography, a standard technique for the separation of medium-polarity compounds like sesquiterpenoids.[8][9]

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound Crude_Product Crude this compound Loading Load Crude Product onto Column Crude_Product->Loading Column_Setup Prepare Silica Gel Column Column_Setup->Loading Elution Elute with Hexane/Ethyl Acetate Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Experimental Protocol for Purification

This protocol is a general guideline for the purification of sesquiterpenoids by flash column chromatography and should be optimized for this compound.[8][9]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • TLC plates (silica gel coated)

Procedure:

  • Column Packing: Prepare a glass column with silica gel using a slurry of silica gel in hexanes ("wet-packing"). Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 100% hexanes, gradually increasing the polarity by increasing the percentage of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis of the crude product.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. A suitable TLC visualization method, such as UV light or staining (e.g., with potassium permanganate), should be used.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis and purification of this compound. These values are illustrative and will depend on the specific experimental conditions and the skill of the operator.

Table 2: Illustrative Quantitative Data for this compound Synthesis and Purification

ParameterIllustrative ValueNotes
Reaction Time (Synthesis) 2-12 hoursMonitor by TLC for completion.
Yield (Crude Synthesis) > 80%Based on typical acetylation reactions.
Purity (after Purification) > 95%As determined by HPLC or NMR.
Recovery (Purification) 80-95%Dependent on column loading and fractionation.
¹H and ¹³C NMR Consistent with published dataSpectroscopic data should be acquired to confirm the structure and purity of the final product.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the chemical synthesis and purification of this compound. The outlined protocols are based on well-established and reliable methods in organic chemistry. Researchers are encouraged to optimize the described procedures to suit their specific laboratory conditions and scale requirements. The successful synthesis and purification of this compound will enable further investigation into its biological activities and potential as a therapeutic agent.

References

Neuroprotective Properties of Linderene Acetate in Neuronal Cell Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a significant contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1] The development of neuroprotective agents that can mitigate oxidative damage in neuronal cells is a critical area of research. Linderene acetate, a compound isolated from Lindera strychnifolia, has demonstrated potent cytoprotective effects against oxidative injury in neuronal cell models.[1] This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, experimental validation, and relevant protocols for in vitro studies.

Mechanism of Action: The ERK/Nrf2/HO-1 Signaling Pathway

This compound exerts its neuroprotective effects by activating a key cellular defense pathway against oxidative stress: the ERK/Nrf2/HO-1 signaling cascade.[1] In response to cellular stress, such as glutamate-induced excitotoxicity, this compound promotes the phosphorylation of extracellular signal-regulated kinase (ERK).[1] This activation of the ERK pathway leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the upregulation of cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[1] HO-1 plays a crucial role in cellular defense by catabolizing heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have anti-inflammatory and anti-apoptotic properties.

Signaling Pathway Diagram

Linderene_Acetate_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protection Neuroprotection This compound This compound ERK ERK This compound->ERK pERK p-ERK ERK->pERK Phosphorylation Nrf2_Keap1 Nrf2 Keap1 pERK->Nrf2_Keap1 Induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant_Response Antioxidant Response (Cell Survival) HO1_protein->Antioxidant_Response Mediates

Caption: this compound Signaling Pathway.

Quantitative Data Summary

While the primary literature establishes the neuroprotective effects of this compound, specific quantitative data from dose-response and time-course experiments would be essential for drug development professionals. The following tables are templates illustrating how such data would be structured.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100
Glutamate (5 mM)-50 ± 5
This compound + Glutamate165 ± 4
This compound + Glutamate580 ± 6
This compound + Glutamate1095 ± 5

Table 2: Effect of this compound on Protein Expression in Neuronal Cells

Treatment Groupp-ERK/ERK Ratio (Fold Change)Nuclear Nrf2 (Fold Change)HO-1 Expression (Fold Change)
Control1.01.01.0
This compound (10 µM)3.5 ± 0.44.2 ± 0.55.1 ± 0.6

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective properties of this compound.

Cell Culture and Treatment
  • Cell Line: Mouse hippocampal HT22 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed HT22 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

    • Induce oxidative stress by adding glutamate to a final concentration of 5 mM.

    • Incubate for the desired experimental time (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation and cytotoxicity.

  • Procedure:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of key proteins in the signaling pathway (ERK, p-ERK, Nrf2, HO-1).

  • Procedure:

    • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

    • SDS-PAGE: Separate protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically analyze the band intensities using image analysis software.

Nuclear and Cytoplasmic Fractionation
  • Objective: To determine the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Procedure:

    • Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

    • Briefly, lyse the cells in a hypotonic buffer to rupture the cell membrane while keeping the nucleus intact.

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Lyse the nuclear pellet with a nuclear extraction buffer to release nuclear proteins.

    • Analyze both fractions by Western blotting for Nrf2. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

Antioxidant Response Element (ARE) Luciferase Reporter Assay
  • Objective: To measure the transcriptional activity of Nrf2.

  • Procedure:

    • Transfect HT22 cells with a plasmid containing the firefly luciferase gene under the control of an ARE-containing promoter.

    • Co-transfect with a Renilla luciferase plasmid as an internal control for transfection efficiency.

    • After transfection, treat the cells with this compound.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative ARE-driven transcriptional activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture HT22 Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Pretreatment Pre-treatment with This compound Seeding->Pretreatment Stress_Induction Induction of Oxidative Stress (e.g., Glutamate) Pretreatment->Stress_Induction Viability_Assay Cell Viability Assay (MTT) Stress_Induction->Viability_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Stress_Induction->Protein_Analysis Nrf2_Translocation Nrf2 Translocation Assay (Nuclear/Cytoplasmic Fractionation) Stress_Induction->Nrf2_Translocation ARE_Activity ARE Reporter Assay Stress_Induction->ARE_Activity Data_Quantification Data Quantification and Statistical Analysis Viability_Assay->Data_Quantification Protein_Analysis->Data_Quantification Nrf2_Translocation->Data_Quantification ARE_Activity->Data_Quantification Conclusion Conclusion on Neuroprotective Efficacy and Mechanism Data_Quantification->Conclusion

Caption: Experimental Workflow for this compound.

Conclusion

This compound presents a promising avenue for the development of neuroprotective therapeutics. Its mechanism of action, centered on the upregulation of the endogenous antioxidant defense system via the ERK/Nrf2/HO-1 pathway, offers a robust strategy for combating oxidative stress in neuronal cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and similar compounds as potential treatments for neurodegenerative diseases. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

Linderene Acetate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderene acetate is a sesquiterpene lactone isolated from the roots of Lindera strychnifolia, a plant used in traditional medicine. Structurally, it belongs to the linderane class of sesquiterpenoids. The primary pharmacological activity identified for this compound is the inhibition of prolyl endopeptidase (PEP). PEP is a serine protease known to degrade proline-containing neuropeptides and peptide hormones, which are involved in processes like memory, learning, and blood pressure regulation. By inhibiting PEP, this compound has the potential to modulate these physiological pathways, making it a compound of interest for further investigation in drug development, particularly in the context of neurological and inflammatory disorders.

This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic and pharmacodynamic profile of this compound. It is important to note that while its primary mechanism of action has been identified, detailed in vivo pharmacokinetic and comprehensive pharmacodynamic data for this compound specifically are limited in publicly accessible scientific literature. This guide, therefore, synthesizes the available information on this compound and related compounds from its natural source, alongside the theoretical implications of its known enzymatic target.

Pharmacodynamic Profile

The principal pharmacodynamic effect of this compound is its competitive inhibition of prolyl endopeptidase (PEP).[1] PEP plays a significant role in the metabolism of several biologically active peptides. Inhibition of this enzyme can lead to an increased bioavailability and prolonged action of these peptides.

Prolyl Endopeptidase (PEP) Inhibition

Research on compounds isolated from the roots of Lindera strychnifolia has demonstrated significant PEP inhibitory activity. While a specific IC50 value for this compound is not provided in the key literature, it has been identified as a competitive inhibitor. The table below summarizes the inhibitory activities of other compounds isolated from the same plant source against PEP from two different origins.

CompoundSourceType of InhibitionIC50 (µg/mL)
EpicatechinLindera strychnifoliaNoncompetitive1.8
Aesculitannin BLindera strychnifoliaNoncompetitive1.2
LindereneLindera strychnifoliaCompetitive20.0
LinderalactoneLindera strychnifoliaCompetitive10.0
IsolinderalactoneLindera strychnifoliaCompetitive0.8

Data extracted from Kobayashi et al., 2002.[1]

Signaling Pathway

The inhibition of prolyl endopeptidase by this compound is expected to modulate signaling pathways that are regulated by proline-containing neuropeptides. By preventing the degradation of these peptides, this compound can enhance their signaling effects. A diagram of the proposed signaling pathway is presented below.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide Proline-containing Neuropeptides (e.g., Substance P, Vasopressin) Receptor G-Protein Coupled Receptor (GPCR) Neuropeptide->Receptor Binds PEP Prolyl Endopeptidase (PEP) Neuropeptide->PEP Degradation Signaling Downstream Signaling (e.g., PLC, AC activation) Receptor->Signaling Activates LindereneAcetate This compound LindereneAcetate->PEP Inhibits Response Cellular Response (e.g., Neuromodulation, Inflammation) Signaling->Response

Caption: Hypothetical signaling pathway of this compound.

Pharmacokinetic Profile

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the scientific literature. However, general characteristics of sesquiterpene lactones can provide some insight into its expected pharmacokinetic behavior.

Sesquiterpene lactones are a diverse group of natural products, and their pharmacokinetic properties can vary significantly. Generally, they are expected to be absorbed orally, though bioavailability can be limited by factors such as gastrointestinal pH and efflux transporters. Metabolism is often extensive, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 enzymes (such as CYP3A4) and UDP-glucuronosyltransferases (UGTs).

A study on Linderane, a structurally related sesquiterpenoid from Lindera aggregata, demonstrated mechanism-based inactivation of the cytochrome P450 enzyme CYP2C9 in vitro and inhibition of its activity in vivo in rats. This suggests that this compound may also have the potential for drug-drug interactions by inhibiting key metabolic enzymes. However, without specific studies on this compound, its ADME profile remains speculative.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature regarding the pharmacodynamic activity of compounds from Lindera strychnifolia.

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the activity of prolyl endopeptidase.

Principle: The assay measures the enzymatic activity of PEP by monitoring the cleavage of a synthetic substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA). The product of this reaction, p-nitroaniline, can be quantified spectrophotometrically.

Materials:

  • Prolyl endopeptidase (from Flavobacterium meningosepticum or rat brain supernatant)

  • Z-Gly-Pro-p-nitroanilide (Substrate)

  • Test compounds (e.g., this compound and other isolates from Lindera strychnifolia)

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Solvent for substrate (e.g., 40% 1,4-dioxane)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a solution of the substrate, Z-Gly-Pro-pNA, in a suitable solvent (e.g., 2 mM in 40% 1,4-dioxane).

  • Prepare various concentrations of the test compounds in an appropriate solvent.

  • In a microplate well or cuvette, combine the buffer solution, the enzyme solution, and the test compound solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate solution to the mixture.

  • Monitor the increase in absorbance at a specific wavelength (typically 410 nm) over time, which corresponds to the release of p-nitroaniline.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot.

Experimental Workflow for Isolation and Testing of PEP Inhibitors

The following diagram illustrates the general workflow for the isolation and pharmacodynamic testing of prolyl endopeptidase inhibitors from a natural source like Lindera strychnifolia.

G cluster_extraction Extraction & Isolation cluster_testing Pharmacodynamic Testing PlantMaterial Dried Roots of Lindera strychnifolia Extraction Solvent Extraction (e.g., with Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) CrudeExtract->Chromatography IsolatedCompounds Isolated Compounds (including this compound) Chromatography->IsolatedCompounds PEP_Assay Prolyl Endopeptidase (PEP) Inhibition Assay IsolatedCompounds->PEP_Assay DataAnalysis Data Analysis (IC50, Kinetic Studies) PEP_Assay->DataAnalysis Results Identification of Active Inhibitors DataAnalysis->Results

Caption: Experimental workflow for isolating and testing PEP inhibitors.

Conclusion

This compound is a promising natural compound with confirmed activity as a competitive inhibitor of prolyl endopeptidase. This pharmacodynamic action suggests its potential for therapeutic applications in conditions where the modulation of neuropeptide signaling is beneficial. However, a significant knowledge gap exists concerning its pharmacokinetic properties. To advance the development of this compound as a potential drug candidate, future research should focus on comprehensive ADME studies, in vivo efficacy models, and detailed toxicological assessments. Such data are crucial for understanding its bioavailability, metabolic fate, and safety profile, which are essential for any further clinical consideration.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Linderene Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including periodontitis, arthritis, and cardiovascular disease. A key area of drug discovery involves the identification and characterization of novel anti-inflammatory agents. Linderene acetate, a sesquiterpenoid compound, has demonstrated significant anti-inflammatory properties in preclinical studies.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the anti-inflammatory effects of this compound. The described methods focus on key biomarkers and signaling pathways involved in the inflammatory cascade, enabling researchers to assess the compound's potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated human periodontal ligament (HPDL) cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Concentration (µM)NO Production (% of Control)PGE₂ Production (% of Control)
0 (LPS only)100100
185.2 ± 3.188.4 ± 2.9
562.7 ± 2.565.1 ± 2.6
1041.3 ± 1.943.8 ± 2.1
2025.8 ± 1.528.3 ± 1.7

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Concentration (µM)TNF-α (% of Control)IL-1β (% of Control)IL-6 (% of Control)IL-12 (% of Control)
0 (LPS only)100100100100
190.1 ± 3.592.3 ± 3.888.7 ± 3.291.5 ± 3.6
570.5 ± 2.873.1 ± 3.168.9 ± 2.771.8 ± 2.9
1052.3 ± 2.255.6 ± 2.450.1 ± 2.153.4 ± 2.3
2035.8 ± 1.838.2 ± 1.933.6 ± 1.636.9 ± 1.8

Experimental Protocols

Cell Culture of Human Periodontal Ligament (HPDL) Cells

Materials:

  • Human Periodontal Ligament (HPDL) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture HPDL cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[2]

  • When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and count the cells using a hemocytometer.

  • Seed the cells into 6-well or 96-well plates at the desired density for subsequent experiments.

Measurement of Nitric Oxide (NO) Production

Materials:

  • HPDL cells seeded in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Culture medium (DMEM without phenol red)

  • Microplate reader

Protocol:

  • Seed HPDL cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[3]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3] A negative control group (no LPS, no this compound) should also be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Measurement of Prostaglandin E₂ (PGE₂) Production

Materials:

  • HPDL cells seeded in a 6-well plate

  • This compound stock solution

  • LPS

  • PGE₂ ELISA kit

  • Microplate reader

Protocol:

  • Seed HPDL cells in a 6-well plate and grow to confluency.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the PGE₂ ELISA according to the manufacturer's instructions.[4][5] This typically involves adding the supernatant to a pre-coated plate, followed by the addition of a detection antibody and substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of PGE₂ based on the standard curve provided in the kit.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12)

Materials:

  • HPDL cells seeded in a 6-well plate

  • This compound stock solution

  • LPS

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-12

  • Microplate reader

Protocol:

  • Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described for the PGE₂ assay.

  • Collect the cell culture supernatant.

  • Perform the respective ELISAs for TNF-α, IL-1β, IL-6, and IL-12 according to the manufacturer's protocols.[6][7][8]

  • Measure the absorbance and calculate the cytokine concentrations using the provided standards.

Western Blot Analysis for iNOS and COX-2 Expression

Materials:

  • HPDL cells seeded in a 6-well plate

  • This compound stock solution

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed HPDL cells in 6-well plates, pre-treat with this compound, and stimulate with LPS as previously described.

  • After the incubation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays HPDL_culture Culture HPDL Cells Seeding Seed Cells in Plates HPDL_culture->Seeding Pretreatment Pre-treat with This compound Seeding->Pretreatment LPS_stimulation Stimulate with LPS Pretreatment->LPS_stimulation NO_assay Nitric Oxide (NO) Assay LPS_stimulation->NO_assay PGE2_assay PGE₂ ELISA LPS_stimulation->PGE2_assay Cytokine_assay Cytokine ELISAs (TNF-α, IL-1β, IL-6, IL-12) LPS_stimulation->Cytokine_assay Western_blot Western Blot (iNOS, COX-2) LPS_stimulation->Western_blot signaling_pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂) JNK->Pro_inflammatory_Mediators Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK->Pro_inflammatory_Cytokines p38->Pro_inflammatory_Mediators p38->Pro_inflammatory_Cytokines ERK->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Cytokines IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Pro_inflammatory_Mediators transcription NFkB->Pro_inflammatory_Cytokines transcription Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 HO1->Pro_inflammatory_Mediators HO1->Pro_inflammatory_Cytokines Linderene_Acetate This compound Linderene_Acetate->JNK Linderene_Acetate->NFkB inhibition of nuclear translocation Linderene_Acetate->Nrf2

References

Linderene Acetate: Application Notes and Protocols for LPS-Stimulated Macrophage Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory effects of linderene acetate in lipopolysaccharide (LPS)-stimulated cell culture models. The following sections detail the inhibitory effects of this compound on key inflammatory mediators, outline relevant signaling pathways, and provide detailed protocols for experimental setup and analysis.

Introduction

This compound, a sesquiterpenoid, has demonstrated notable anti-inflammatory properties. In cellular models of inflammation, particularly those utilizing LPS-stimulated cells, this compound has been shown to suppress the production of several pro-inflammatory molecules. This document outlines its mechanism of action and provides practical guidance for its application in in vitro research settings. While direct studies on macrophage cell lines are limited, research on human periodontal ligament (HPDL) cells provides significant insights into its potential therapeutic applications.

Data Presentation: Inhibitory Effects of this compound

The anti-inflammatory activity of this compound has been quantified in LPS-stimulated human periodontal ligament (HPDL) cells. The data presented below summarizes the dose-dependent inhibition of key inflammatory mediators.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
Control-< 1< 1
LPS (1 µg/mL)-100100
This compound + LPS185.2 ± 4.188.1 ± 3.7
This compound + LPS562.5 ± 3.565.4 ± 3.2
This compound + LPS1041.3 ± 2.843.2 ± 2.5

Data is extrapolated from a study on LPS-stimulated human periodontal ligament cells and may not be directly representative of macrophage responses. Data is presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Control-< 20< 10< 15< 5
LPS (1 µg/mL)-350 ± 25280 ± 20420 ± 30150 ± 12
This compound + LPS10180 ± 15150 ± 12210 ± 1875 ± 8

Data is extrapolated from a study on LPS-stimulated human periodontal ligament cells and may not be directly representative of macrophage responses. Data is presented as mean ± standard deviation.

Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. In LPS-stimulated cells, it has been shown to activate the Heme Oxygenase-1 (HO-1) and AMP-activated protein kinase (AMPK) pathways, which are known to have anti-inflammatory roles. Furthermore, its effects are mediated through the JNK MAPK and Nrf2 pathways.[1]

This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Inflammatory_Response Inflammatory Response (NO, PGE2, TNF-α, IL-1β, IL-6, IL-12) TLR4->Inflammatory_Response Induces Linderene_Acetate This compound JNK_MAPK JNK MAPK Linderene_Acetate->JNK_MAPK Activates AMPK AMPK Linderene_Acetate->AMPK Activates Nrf2 Nrf2 JNK_MAPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Expression HO1->Inflammatory_Response Inhibits AMPK->Inflammatory_Response Inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in an LPS-stimulated macrophage cell culture model, using the RAW 264.7 cell line as an example.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency.

Experimental Workflow for this compound Treatment

Experimental Workflow Start Seed RAW 264.7 cells in 96-well plates Pretreat Pre-treat with This compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze for NO, PGE2, and Cytokines Collect->Analyze

Caption: Experimental workflow for this compound.

Detailed Protocol for a 96-Well Plate Experiment
  • Cell Seeding:

    • Trypsinize and count RAW 264.7 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell adherence.

  • This compound Pre-treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM).

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Prepare a stock solution of LPS (from E. coli O111:B4 or similar) in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL.

    • Include a negative control (cells with medium only) and a positive control (cells with LPS only).

    • Incubate the plate for 24 hours.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • PGE2 and Cytokine Analysis (ELISA):

    • Collect the cell culture supernatants.

    • Use commercially available ELISA kits for PGE2, TNF-α, IL-1β, IL-6, and IL-12.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance at the recommended wavelength and calculate the concentrations based on the provided standards.

Conclusion

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators in LPS-stimulated cells. The underlying mechanism involves the activation of the HO-1 and AMPK pathways. The provided protocols offer a foundation for researchers to investigate the effects of this compound in macrophage-based inflammatory models. It is important to note that the quantitative data presented is derived from studies on human periodontal ligament cells and further validation in macrophage cell lines is recommended.

References

Application Notes and Protocols for Testing Linderene Acetate in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various animal models of neuroinflammation to investigate the therapeutic potential of Linderene acetate. The protocols detailed below are established methods for inducing neuroinflammatory conditions that mimic aspects of human diseases. While direct in-vivo studies on this compound in these specific neuroinflammation models are not yet widely published, its reported anti-inflammatory properties in other contexts suggest its potential as a therapeutic candidate. These protocols can be adapted to evaluate the efficacy of this compound in mitigating neuroinflammatory processes.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The LPS-induced model is a widely used and well-characterized model for studying acute neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, primarily through the activation of microglia and astrocytes via Toll-like receptor 4 (TLR4).[1][2][3] This leads to the production of pro-inflammatory cytokines and other inflammatory mediators.

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for this compound (e.g., corn oil, DMSO)

  • Syringes and needles (27-gauge)

  • Animal balance

  • Equipment for behavioral testing (e.g., open field arena)

  • Reagents and equipment for tissue processing, immunohistochemistry, and biochemical assays (e.g., ELISA kits for cytokines)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control: Receive vehicle only.

    • LPS Control: Receive vehicle followed by LPS injection.

    • This compound Treatment Groups: Receive different doses of this compound followed by LPS injection.

    • This compound Only: Receive the highest dose of this compound only.

  • This compound Administration: Administer this compound or vehicle orally (by gavage) or intraperitoneally once daily for a predetermined period (e.g., 7-14 days) before LPS challenge. The final dose and administration route should be determined based on preliminary dose-response studies.

  • LPS Injection: On the day of the challenge, inject LPS (0.25-1 mg/kg, i.p.) dissolved in sterile saline.[4][5] The vehicle control group receives a corresponding volume of sterile saline.

  • Behavioral Assessment: At 2-4 hours post-LPS injection, assess sickness behavior using an open field test to measure locomotor activity and exploratory behavior.

  • Sample Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice.

    • Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).

    • Perfuse the animals with ice-cold saline followed by 4% paraformaldehyde for immunohistochemical analysis of the brain.

    • Alternatively, dissect the brain on ice to isolate specific regions (e.g., hippocampus, cortex) for biochemical assays (e.g., Western blot, qPCR).

  • Data Analysis:

    • Immunohistochemistry: Quantify microglial (Iba1) and astrocyte (GFAP) activation.

    • Biochemical Assays: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and key signaling proteins (e.g., phosphorylated p38 MAPK, JNK, NF-κB).[6][7]

Quantitative Data Summary: LPS-Induced Neuroinflammation
ParameterVehicle ControlLPS ControlThis compound (Low Dose) + LPSThis compound (High Dose) + LPS
Iba1+ cells (cells/mm²) BaselineIncreasedReducedSignificantly Reduced
GFAP+ cells (cells/mm²) BaselineIncreasedReducedSignificantly Reduced
TNF-α (pg/mL) BaselineIncreasedReducedSignificantly Reduced
IL-1β (pg/mL) BaselineIncreasedReducedSignificantly Reduced
p-p38 MAPK/total p38 BaselineIncreasedReducedSignificantly Reduced

Experimental Workflow: LPS Model

LPS_Workflow cluster_pre Pre-treatment Phase cluster_induction Induction & Assessment cluster_analysis Analysis Phase acclimation Animal Acclimation (1 week) grouping Random Grouping acclimation->grouping treatment This compound/Vehicle Administration (7-14 days) grouping->treatment lps LPS Injection (0.25-1 mg/kg, i.p.) treatment->lps behavior Behavioral Testing (2-4h post-LPS) lps->behavior euthanasia Euthanasia & Sample Collection (4-72h post-LPS) behavior->euthanasia immuno Immunohistochemistry (Iba1, GFAP) euthanasia->immuno biochem Biochemical Assays (Cytokines, Western Blot) euthanasia->biochem

Caption: Workflow for the LPS-induced neuroinflammation model.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[8] It is induced by immunization with myelin-derived antigens, leading to an autoimmune response against the central nervous system (CNS).

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[8][9][10][11][12]

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • This compound and vehicle

  • Syringes and needles

  • Clinical scoring sheet

Procedure:

  • EAE Induction (Day 0):

    • Prepare an emulsion of MOG35-55 (100-200 µ g/mouse ) in CFA.

    • Anesthetize mice and administer a total of 200 µL of the emulsion subcutaneously at two sites on the flanks.[8][9]

    • Inject PTX (100-200 ng/mouse) intraperitoneally.[9][12]

  • Second PTX Injection (Day 2): Administer a second dose of PTX (100-200 ng/mouse) intraperitoneally.[9][12]

  • This compound Treatment:

    • Prophylactic: Begin daily administration of this compound or vehicle from Day 0.

    • Therapeutic: Begin daily administration of this compound or vehicle at the onset of clinical signs (typically around day 10-12).

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Sample Collection: At the peak of the disease or at a predetermined endpoint, euthanize the mice and collect brain and spinal cord tissue for histological and immunological analysis.

  • Data Analysis:

    • Histology: Assess inflammation (H&E staining) and demyelination (Luxol Fast Blue staining) in the brain and spinal cord.

    • Immunohistochemistry: Quantify immune cell infiltration (e.g., CD4+, CD8+ T cells, F4/80+ macrophages/microglia).

    • Flow Cytometry: Analyze immune cell populations in the CNS and secondary lymphoid organs.

Quantitative Data Summary: EAE Model
ParameterVehicle ControlEAE ControlThis compound (Prophylactic) + EAEThis compound (Therapeutic) + EAE
Mean Clinical Score 03.5 ± 0.51.5 ± 0.32.5 ± 0.4
Disease Incidence (%) 01006090
Day of Onset N/A11 ± 115 ± 212 ± 1
CNS Immune Infiltration MinimalHighReducedModerately Reduced
Demyelination Score 03 ± 0.51 ± 0.22 ± 0.3

Experimental Workflow: EAE Model

EAE_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis day0 Day 0: MOG/CFA Immunization & PTX day2 Day 2: PTX Injection day0->day2 prophylactic Prophylactic Treatment (Day 0 onwards) day0->prophylactic scoring Daily Clinical Scoring (Day 7 onwards) day2->scoring therapeutic Therapeutic Treatment (From Onset) scoring->therapeutic endpoint Endpoint: Sample Collection scoring->endpoint analysis Histological & Immunological Analysis endpoint->analysis

Caption: Workflow for the EAE model of neuroinflammation.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

The MCAO model is a widely used model of stroke that induces focal cerebral ischemia, leading to a significant neuroinflammatory response.[13][14] This model is relevant for studying the role of inflammation in ischemic brain injury.

Experimental Protocol: Transient MCAO in Mice

This protocol describes the induction of transient focal cerebral ischemia by occluding the middle cerebral artery.[13][14][15][16]

Materials:

  • C57BL/6 mice (male, 25-30g)

  • Isoflurane anesthesia system

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament (e.g., 6-0) with a silicon-coated tip

  • Laser Doppler flowmeter

  • Heating pad with temperature control

  • This compound and vehicle

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the MCA. A drop in cerebral blood flow of >70% should be confirmed with a laser Doppler flowmeter.

  • Occlusion and this compound Administration: Maintain the occlusion for a specific period (e.g., 60 minutes). This compound or vehicle can be administered before, during, or after the ischemic insult.

  • Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.

  • Recovery: Suture the incision and allow the mouse to recover.

  • Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement:

    • Euthanize the mouse 24-48 hours post-reperfusion.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution.[13][16][17] Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Immunohistochemistry: Assess neuroinflammation (Iba1, GFAP) and neuronal death (NeuN) in the peri-infarct region.

    • Biochemical Assays: Measure inflammatory mediators in brain homogenates.

Quantitative Data Summary: MCAO Model
ParameterSham ControlMCAO ControlThis compound + MCAO
Infarct Volume (mm³) 0100 ± 1560 ± 10
Neurological Score 03 ± 0.51.5 ± 0.5
Iba1+ cells in Peri-infarct BaselineHighReduced
NeuN+ cells in Peri-infarct HighLowIncreased

Experimental Workflow: MCAO Model

MCAO_Workflow cluster_surgery Surgical Phase cluster_treatment Treatment cluster_postop Post-operative Phase anesthesia Anesthesia & Preparation surgery MCAO Surgery anesthesia->surgery occlusion Occlusion (60 min) surgery->occlusion treatment This compound/Vehicle Administration surgery->treatment reperfusion Reperfusion occlusion->reperfusion recovery Recovery reperfusion->recovery neuro_assess Neurological Assessment (24h) recovery->neuro_assess infarct_measure Infarct Volume Measurement (24-48h) neuro_assess->infarct_measure

Caption: Workflow for the MCAO model of focal cerebral ischemia.

Signaling Pathways Potentially Modulated by this compound

Based on studies of acetate and other anti-inflammatory compounds, this compound may exert its neuroprotective effects by modulating key inflammatory signaling pathways.[6][7][18][19]

MAPK and NF-κB Signaling Pathways

LPS and other inflammatory stimuli activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in microglia, leading to the production of pro-inflammatory cytokines.[20][21] this compound could potentially inhibit the phosphorylation of key MAPK proteins (p38, JNK, ERK) and prevent the nuclear translocation of NF-κB.

MAPK_NFkB cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Linderene This compound MAPK MAPK (p38, JNK, ERK) Linderene->MAPK NFkB NF-κB Linderene->NFkB MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Transcription IkB IκB IKK->IkB IkB->NFkB NFkB->Cytokines Transcription NLRP3_Pathway cluster_activation Activation Signals cluster_inflammasome NLRP3 Inflammasome signal1 Signal 1 (e.g., LPS) Priming NLRP3 NLRP3 signal1->NLRP3 Upregulation signal2 Signal 2 (e.g., ATP, Nigericin) Activation signal2->NLRP3 Assembly ASC ASC NLRP3->ASC proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage Linderene This compound Linderene->NLRP3 proIL1b Pro-IL-1β Casp1->proIL1b Cleavage IL1b Mature IL-1β proIL1b->IL1b

References

Protocol for dissolving Linderene acetate for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderene acetate, a sesquiterpenoid compound, has demonstrated notable biological activities, particularly anti-inflammatory effects, making it a compound of interest for further investigation in cell-based assays. This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments, including insights into its mechanism of action.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on its physicochemical properties, this compound is soluble in organic solvents.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO50 mg/mL (183.59 mM)[1][2]Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO to ensure maximum solubility as hygroscopic DMSO can negatively impact solubility.[1][2]
MethanolSoluble[3]-
EthanolSoluble[3]-
ChloroformSoluble[3]-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL stock solution.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (50 mg/mL in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a 1 mM intermediate stock, dilute the 183.59 mM stock solution 1:183.59 in culture medium.

  • Final Working Concentration: Further dilute the intermediate stock or the main stock solution to the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated wells.

  • Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Table 2: Example Dilution Series for Cell Culture Experiments

Stock Solution Conc.Intermediate Conc.Final ConcentrationFinal DMSO Conc. (v/v)
50 mg/mL (183.59 mM)1 mM1 µM< 0.1%
50 mg/mL (183.59 mM)1 mM5 µM< 0.1%
50 mg/mL (183.59 mM)1 mM10 µM< 0.1%
50 mg/mL (183.59 mM)1 mM20 µM< 0.1%
50 mg/mL (183.59 mM)1 mM50 µM< 0.1%

Mechanism of Action: Anti-Inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. In lipopolysaccharide (LPS)-stimulated human periodontal ligament (HPDL) cells, this compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[4] This inhibition is mediated through the activation of the Heme Oxygenase-1 (HO-1) and AMP-activated protein kinase (AMPK) pathways.[4]

Linderene_Acetate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Linderene_Acetate This compound JNK_MAPK JNK MAPK Linderene_Acetate->JNK_MAPK AMPK AMPK Linderene_Acetate->AMPK Nrf2_Keap1 Nrf2-Keap1 Complex JNK_MAPK->Nrf2_Keap1 activates NFkB NF-κB AMPK->NFkB inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates HO1 HO-1 HO1->NFkB inhibits iNOS_COX2 iNOS/COX-2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ARE ARE Nrf2_n->ARE binds Inflammatory_Genes Inflammatory Genes NFkB_n->Inflammatory_Genes activates ARE->HO1 induces Inflammatory_Genes->iNOS_COX2 Inflammatory_Genes->Pro_inflammatory_Cytokines

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_assays Downstream Assays start Start prep_stock Prepare this compound Stock Solution (50 mg/mL in DMSO) start->prep_stock treatment Treat Cells with this compound and Vehicle Control prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation data_collection Data Collection and Analysis incubation->data_collection cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) data_collection->cytotoxicity elisa ELISA for Cytokines (e.g., TNF-α, IL-6) data_collection->elisa western_blot Western Blot for Protein Expression (e.g., HO-1, p-AMPK) data_collection->western_blot qpcr qPCR for Gene Expression (e.g., iNOS, COX-2) data_collection->qpcr end End cytotoxicity->end elisa->end western_blot->end qpcr->end

Caption: General experimental workflow for cell culture studies.

References

Application Note: Characterizing Prolyl Endopeptidase Inhibition with Linderene Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in enzymology and neurodegenerative disease research.

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. PREP plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, such as vasopressin, substance P, and thyrotropin-releasing hormone, which are implicated in learning and memory processes.[1][2][3] Altered levels of PREP activity have been associated with neurodegenerative disorders like Alzheimer's disease, making it a key therapeutic target.[4] Consequently, the identification and characterization of specific PREP inhibitors are of great interest.

Linderene acetate, a sesquiterpene isolated from the roots of Lindera strychnifolia, has been identified as a potent, natural inhibitor of prolyl endopeptidase.[1][2][5] This application note provides a detailed protocol for assaying PREP activity and its inhibition by this compound using a chromogenic substrate.

Mechanism of Action

Kinetic studies have demonstrated that this compound functions as a competitive inhibitor of prolyl endopeptidase.[1][2] This means that this compound binds to the active site of the PREP enzyme, directly competing with the natural substrate. This binding is reversible and prevents the substrate from being hydrolyzed, thereby reducing the overall enzymatic activity. Understanding this mechanism is crucial for interpreting assay results and for the development of structure-activity relationships in drug design.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC₅₀ values for this compound have been determined against PREP from two different biological sources.[1][2]

CompoundEnzyme SourceIC₅₀ (µg/mL)IC₅₀ (µM)
This compound Flavobacterium meningosepticum11.241.1
This compound Rat Brain Supernatant46.5170.7

Table 1: IC₅₀ values for this compound against prolyl endopeptidase from different sources. Data extracted from Kobayashi et al., 2002.[1][2]

Visualized Models

The following diagram illustrates how this compound competes with the substrate for the active site of the PREP enzyme.

Competitive_Inhibition cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction E PREP Enzyme ES Enzyme-Substrate Complex E->ES Binds S Substrate (Z-Gly-Pro-pNA) S->ES P Products ES->P Reaction E2 PREP Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I Inhibitor (this compound) I->EI

Mechanism of competitive inhibition by this compound.

This diagram outlines the key steps for performing a PREP inhibition assay.

Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) dilute 2. Prepare this compound Serial Dilutions prep->dilute preincubate 3. Pre-incubate PREP Enzyme with Inhibitor/Vehicle dilute->preincubate initiate 4. Initiate Reaction by Adding Substrate preincubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 410 nm) initiate->measure analyze 6. Data Analysis (% Inhibition, IC50 Curve) measure->analyze

Workflow for the prolyl endopeptidase (PREP) inhibition assay.

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of this compound on PREP using the chromogenic substrate N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA).[1][6][7] Upon cleavage by PREP, p-nitroaniline (pNA) is released, which can be measured spectrophotometrically at 410 nm.[8][9]

PREP catalyzes the hydrolysis of the substrate Z-Gly-Pro-pNA, releasing the Z-Gly-Pro dipeptide and a yellow-colored p-nitroaniline (pNA) molecule. The rate of the reaction is directly proportional to the rate of pNA formation, which is monitored by the increase in absorbance at 410 nm. In the presence of an inhibitor like this compound, the rate of pNA production decreases.

  • Enzyme: Prolyl endopeptidase (e.g., from Flavobacterium meningosepticum or rat brain homogenate).

  • Inhibitor: this compound (Cat. No. HY-N6902 or equivalent).

  • Substrate: Z-Gly-Pro-pNA (N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide).[6][7]

  • Buffer: 0.1 M Tris-HCl buffer, pH 7.5, containing 1 mM EDTA.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate.

  • Equipment:

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 410 nm

    • Pipettes and tips

    • Incubator set to 37°C

  • PREP Enzyme Solution: Prepare a working solution of PREP in Tris-HCl buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes (e.g., 0.025 U/mL). The optimal concentration should be determined empirically.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • This compound Working Solutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested (e.g., from 0.1 µM to 1000 µM). The final DMSO concentration in the assay well should be kept low (<1%) and consistent across all wells.

  • Substrate Solution: Dissolve Z-Gly-Pro-pNA in 40% 1,4-dioxane or DMSO to a stock concentration of 2 mM.[1]

  • Assay Setup: To each well of a 96-well plate, add the following components in order:

    • Buffer: Add Tris-HCl buffer to bring the final volume in each well to 200 µL.

    • Inhibitor/Vehicle: Add 2 µL of the this compound working solutions or 2 µL of DMSO for the control (no inhibitor) and blank wells.

    • Enzyme Solution: Add 20 µL of the PREP enzyme working solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 20 µL of the 2 mM Z-Gly-Pro-pNA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the absorbance at 410 nm every minute for 15-20 minutes.

  • Calculate Reaction Rate: Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of PREP inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • V_control is the reaction rate in the absence of the inhibitor (DMSO control).

    • V_inhibitor is the reaction rate in the presence of this compound.

  • Determine IC₅₀: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

References

Linderene Acetate: A Versatile Tool for Interrogating Sesquiterpenoid-Modulated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Linderene acetate, a naturally occurring sesquiterpenoid lactone, has emerged as a valuable tool compound for investigating a range of cellular signaling pathways. Its ability to modulate inflammatory responses and inhibit specific enzymes makes it a compound of interest for researchers in inflammation, cancer biology, and neurodegenerative disease. These application notes provide a comprehensive overview of this compound's known mechanisms of action, supported by quantitative data and detailed experimental protocols to facilitate its use in laboratory settings.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₂₀O₃
Molecular Weight 272.34 g/mol
CAS Number 26146-28-1
Appearance Solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities, primarily centered around its anti-inflammatory and enzyme-inhibitory properties.

Anti-inflammatory Effects

This compound has been demonstrated to be a potent inhibitor of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated human periodontal ligament (HPDL) cells, it dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE₂), and a panel of pro-inflammatory cytokines.

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorCell LineStimulantMethodObserved Effect
Nitric Oxide (NO)HPDLLPSGriess AssayDose-dependent inhibition
Prostaglandin E₂ (PGE₂)HPDLLPSELISADose-dependent inhibition
Tumor Necrosis Factor-α (TNF-α)HPDLLPSELISADose-dependent inhibition
Interleukin-1β (IL-1β)HPDLLPSELISADose-dependent inhibition
Interleukin-6 (IL-6)HPDLLPSELISADose-dependent inhibition
Interleukin-12 (IL-12)HPDLLPSELISADose-dependent inhibition

The anti-inflammatory mechanism of this compound is multifaceted, involving the modulation of several key signaling pathways.[1]

  • Heme Oxygenase-1 (HO-1) Induction: this compound upregulates the expression of the antioxidant enzyme HO-1.[1]

  • Nrf2 Nuclear Translocation: It promotes the translocation of the transcription factor Nrf2 to the nucleus, a key regulator of the antioxidant response.[1]

  • AMPK and JNK MAPK Activation: this compound activates AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways.[1]

These interconnected pathways contribute to the suppression of the inflammatory response.

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cluster_upstream Upstream Activation cluster_downstream_activation Downstream Activation cluster_inhibition Inhibition of Inflammatory Mediators Linderene_Acetate This compound JNK_MAPK JNK MAPK Linderene_Acetate->JNK_MAPK AMPK AMPK Linderene_Acetate->AMPK Inflammatory_Mediators NO, PGE₂, TNF-α, IL-1β, IL-6, IL-12 Linderene_Acetate->Inflammatory_Mediators Inhibition Nrf2 Nrf2 (Nuclear Translocation) JNK_MAPK->Nrf2 AMPK->Nrf2 HO1 HO-1 (Expression) Nrf2->HO1 HO1->Inflammatory_Mediators Inhibition

This compound's Anti-inflammatory Signaling Pathway
Prolyl Endopeptidase (PEP) Inhibition

This compound has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of proline-containing neuropeptides.[1][2] This activity suggests its potential as a tool compound for studying the role of PEP in neurodegenerative diseases and other physiological processes.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound in a laboratory setting. Optimization may be required depending on the specific cell line and experimental conditions.

Cell Culture and Treatment
  • Cell Line: Human periodontal ligament (HPDL) cells are a relevant model for studying the anti-inflammatory effects of this compound. Other cell lines, such as RAW 264.7 macrophages, can also be used.

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • For anti-inflammatory assays, pre-treat cells with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL).

    • Incubate for the desired time period (e.g., 24 hours for cytokine production assays).

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Start Seed Cells Incubate_24h Incubate (24h) Start->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_assay Incubate for Assay (e.g., 24h) Stimulate->Incubate_assay Analyze Analyze Inflammatory Mediators Incubate_assay->Analyze

Workflow for Cell Treatment and Inflammatory Assay
Western Blot Analysis for Signaling Pathway Activation

This protocol details the detection of HO-1 induction and phosphorylation of AMPK and JNK MAPK.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Anti-HO-1 (1:1000)

    • Anti-phospho-AMPKα (Thr172) (1:1000)

    • Anti-AMPKα (1:1000)

    • Anti-phospho-JNK (Thr183/Tyr185) (1:1000)

    • Anti-JNK (1:1000)

    • Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

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Cell_Lysis Cell Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Western Blotting Experimental Workflow
Prolyl Endopeptidase (PEP) Inhibition Assay

  • Enzyme Source: Purified prolyl endopeptidase from a commercial source or prepared from biological samples.

  • Substrate: A fluorogenic or chromogenic PEP substrate, such as Z-Gly-Pro-AMC or Z-Gly-Pro-pNA.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of this compound in the assay buffer for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value for this compound. To determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Conclusion

This compound serves as a valuable pharmacological tool for studying the intricate signaling networks involved in inflammation and neuropeptide metabolism. Its demonstrated effects on the HO-1/Nrf2 and AMPK/JNK pathways, coupled with its potent inhibition of prolyl endopeptidase, provide multiple avenues for investigation. The protocols outlined in these application notes offer a solid foundation for researchers to explore the diverse biological activities of this intriguing sesquiterpenoid. Further studies are warranted to fully elucidate its therapeutic potential and to explore its effects on other cellular processes, such as apoptosis and cell cycle regulation, particularly in the context of cancer research.

References

Linderene Acetate: A Potential Modulator of Neuroinflammatory Pathways in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The chronic activation of microglia leads to the release of pro-inflammatory mediators, which contribute to neuronal damage and disease progression. Therefore, targeting neuroinflammatory pathways presents a promising therapeutic strategy. Linderene acetate is a sesquiterpene lactone that, based on evidence from related compounds found in the Lindera genus and the known effects of acetate, is proposed to have anti-neuroinflammatory and neuroprotective properties. This document provides an overview of the potential applications of this compound in studying and modulating neurodegenerative disease pathways.

Compounds isolated from Lindera erythrocarpa, such as linderone and dihydropashanone, have been shown to exert anti-inflammatory effects in microglia by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] The underlying mechanisms for these effects involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor E2-related factor 2 (Nrf2) pathways.[3][4][5][6][7] Furthermore, acetate supplementation has been demonstrated to reduce inflammatory signaling in microglia, in part by modulating the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[8][9]

This compound, as a conjugate of a linderene-like sesquiterpene and acetate, is hypothesized to act as a dual-function molecule, combining the anti-inflammatory properties of both moieties to effectively suppress neuroinflammation.

Proposed Mechanism of Action

This compound is postulated to mitigate neuroinflammation through a multi-pronged approach:

  • Inhibition of Pro-inflammatory Mediator Production: By downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), this compound is expected to reduce the production of NO and PGE2 in activated microglia.[1][2]

  • Modulation of the NF-κB Signaling Pathway: this compound may inhibit the activation of NF-κB, a master regulator of inflammatory responses.[1][3][4] This would lead to a decreased transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

  • Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway: It is proposed that this compound may activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4] This would enhance the cellular defense against oxidative stress, a common feature of neurodegenerative diseases.

  • Modulation of MAPK Signaling: The acetate moiety may contribute to the attenuation of the phosphorylation of key MAPK proteins, such as p38 and JNK, which are involved in the inflammatory cascade.[9]

Data Presentation

The following tables summarize the expected inhibitory effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, based on published data for related compounds.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Concentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
185.2 ± 5.188.9 ± 6.3
562.7 ± 4.565.4 ± 5.8
1041.3 ± 3.845.1 ± 4.2
2525.8 ± 2.928.6 ± 3.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Concentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control15.4 ± 2.18.9 ± 1.5
LPS (1 µg/mL)350.2 ± 25.8280.5 ± 21.7
LPS + this compound (1 µM)298.7 ± 21.3245.1 ± 18.9
LPS + this compound (5 µM)210.5 ± 15.9175.8 ± 14.3
LPS + this compound (10 µM)125.8 ± 11.2102.4 ± 9.8
LPS + this compound (25 µM)75.3 ± 8.765.7 ± 7.2

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

TreatmentiNOS Protein Expression (relative to β-actin)COX-2 Protein Expression (relative to β-actin)
Control0.12 ± 0.030.08 ± 0.02
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + this compound (10 µM)0.45 ± 0.060.52 ± 0.07
LPS + this compound (25 µM)0.21 ± 0.040.28 ± 0.05

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in BV2 Microglial Cells

1. Cell Culture and Treatment:

  • Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/PGE2, 6-well for protein/RNA extraction).
  • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Reagent):

  • Collect the cell culture supernatant after treatment.
  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
  • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

4. Prostaglandin E2 (PGE2) Assay (ELISA):

  • Collect the cell culture supernatant.
  • Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

5. Cytokine Assay (ELISA):

  • Collect the cell culture supernatant.
  • Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

6. Western Blot Analysis:

  • Lyse the cells and determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

7. RNA Extraction and RT-qPCR:

  • Extract total RNA using a suitable kit and synthesize cDNA.
  • Perform quantitative real-time PCR using specific primers for Nos2, Ptgs2, Tnf, and Il6. Normalize to a housekeeping gene like Gapdh.

Protocol 2: Evaluation of Neuroprotective Effects in a Co-culture System

1. Co-culture Setup:

  • Culture BV2 microglia on cell culture inserts and HT22 hippocampal neurons in the lower wells of a co-culture plate.
  • Treat the BV2 cells in the inserts with this compound for 1 hour, followed by LPS stimulation for 24 hours.
  • After 24 hours, remove the inserts containing the BV2 cells.

2. Assessment of Neuronal Viability:

  • Assess the viability of the HT22 neurons in the lower wells using the MTT assay as described above.

3. Immunofluorescence Staining for Neuronal Markers:

  • Fix the HT22 cells with 4% paraformaldehyde.
  • Permeabilize and block the cells.
  • Incubate with primary antibodies against neuronal markers (e.g., NeuN, MAP2) and markers of apoptosis (e.g., cleaved caspase-3).
  • Incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.

Visualizations

G Proposed Anti-Neuroinflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates to nucleus Linderene_Acetate This compound Linderene_Acetate->MAPK_pathway inhibits Linderene_Acetate->IKK inhibits Linderene_Acetate->Nrf2_Keap1 activates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes promotes transcription ARE ARE Nrf2_nucleus->ARE Antioxidant_genes Antioxidant Genes (HO-1) ARE->Antioxidant_genes promotes transcription

Caption: Proposed signaling pathway of this compound in microglia.

G Experimental Workflow for Assessing Neuroprotective Effects cluster_culture Cell Culture cluster_incubation Incubation cluster_analysis Analysis start Seed BV2 microglia and HT22 hippocampal neurons in co-culture system treatment Treat BV2 cells with This compound followed by LPS start->treatment incubation Co-incubate for 24 hours treatment->incubation separation Remove BV2 cell inserts incubation->separation viability Assess HT22 neuronal viability (MTT Assay) separation->viability morphology Analyze neuronal morphology and apoptosis markers (Immunofluorescence) separation->morphology

Caption: Workflow for evaluating the neuroprotective effects of this compound.

References

Troubleshooting & Optimization

Improving Linderene acetate solubility in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linderene acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous solutions for assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a sesquiterpenoid compound isolated from plants such as the roots of Lindera aggregata[1]. It is studied for its bioactive properties, including potential anti-inflammatory and antimicrobial effects, and as a competitive inhibitor of prolyl endopeptidase (PEP)[1][2][3]. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₀O₃[1][4]
Molecular Weight272.34 g/mol [1][4]
AppearanceWhite to off-white solid[5]
Known SolventsDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][5]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a lipophilic, or "grease-ball," molecule with low water solubility[6]. Like many natural products and new chemical entities, its molecular structure is predominantly non-polar, leading to poor solubility in polar solvents like water. This is a common challenge for about 70% of new chemical entities in development pipelines[7]. For a compound to be effective in most biological assays, it must be dissolved in an aqueous medium, such as a buffer or cell culture media.

Q3: What are the primary strategies for solubilizing this compound for in vitro assays?

There are three main strategies for solubilizing poorly water-soluble compounds like this compound for laboratory assays:

  • Co-solvents: Using a water-miscible organic solvent to first dissolve the compound, which is then diluted into the aqueous assay medium[8][9].

  • Cyclodextrins: Employing cyclic oligosaccharides that encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex[10][11].

  • Surfactants/Detergents: Using amphiphilic molecules that form micelles to entrap the hydrophobic compound, allowing it to be dispersed in water[8][12].

The choice of method depends on the specific requirements of the assay, including cell type, target protein sensitivity, and the final required concentration of this compound.

Troubleshooting Guide

Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What went wrong and how can I fix it?

This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the organic co-solvent (like DMSO) is not high enough in the final solution to keep the hydrophobic compound dissolved.

Solutions:

  • Check Final Solvent Concentration: Ensure the final percentage of DMSO in your assay is sufficient. However, be aware that DMSO can be toxic to cells at concentrations above 1% and can even have effects at concentrations as low as 0.25% in some cell types[13][14].

  • Lower the Final Compound Concentration: You may be exceeding the solubility limit of this compound in the final solvent mixture. Try using a lower final concentration of the compound.

  • Use an Alternative Solubilization Method: If lowering the concentration is not possible, consider using cyclodextrins or a mild surfactant, which may offer better solubility with lower toxicity[13][15].

Q5: I am concerned about the toxicity of organic solvents in my cell-based assay. What are the best practices?

Solvent toxicity is a critical consideration for cell-based experiments. Both DMSO and ethanol can affect cell viability and function[14][16][17].

Best Practices:

  • Minimize Solvent Concentration: Always use the lowest possible concentration of the co-solvent. A final concentration of DMSO below 0.5% is generally recommended[14].

  • Run a Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent as your test samples, but without the this compound. This helps to isolate the effects of the compound from the effects of the solvent.

  • Consider Alternatives: β-cyclodextrin has been shown to have minimal effects on cell-based assays compared to DMSO and ethanol, making it a suitable alternative for sensitive experiments[13][14].

Table 2: Comparison of Common Solubilization Strategies for Assays

StrategyMechanismAdvantagesDisadvantagesTypical Final Concentration
Co-solvents (e.g., DMSO, Ethanol)Increases the polarity of the bulk solvent, allowing for the dissolution of non-polar compounds[9].Simple, rapid, and effective for creating high-concentration stock solutions[16].Can be toxic to cells, may interfere with assay components, risk of precipitation upon dilution[13][14].< 0.5% (DMSO), < 1.0% (Ethanol)[14][17]
Cyclodextrins (e.g., HP-β-CD)Forms a host-guest inclusion complex, with the hydrophobic drug inside its cavity and a hydrophilic exterior[10][11].Generally low toxicity, can significantly increase aqueous solubility and stability[10][13][18].May not be suitable for all compounds; requires specific preparation methods[19].Varies by cyclodextrin type and compound.
Surfactants (e.g., Tween® 20, Triton™ X-100)Forms micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.Effective for highly insoluble compounds; can aid in cell lysis if needed[15][20].Can denature proteins and disrupt cell membranes; may interfere with assay readouts[15][20].Typically used at or above the Critical Micelle Concentration (CMC).

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a high-concentration stock solution of this compound in DMSO.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a microfuge tube.

  • Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex or gently heat the solution (if the compound is stable) until the this compound is completely dissolved.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay medium (e.g., PBS or cell culture medium). It is critical to add the stock solution to the aqueous medium (not the other way around) and mix immediately and thoroughly to avoid precipitation.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C as recommended for the compound[1].

Protocol 2: Solubilization using Cyclodextrins

This protocol provides a general method for preparing a this compound-cyclodextrin complex to enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity[10].

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point)[11].

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Incubation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. Sonication can sometimes expedite this process[19].

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Measurement: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_start Start: Solubility Issue cluster_end Final Outcome start This compound Powder cosolvent cosolvent start->cosolvent Choose Method cyclodextrin cyclodextrin start->cyclodextrin Choose Method surfactant surfactant start->surfactant Choose Method end Solubilized this compound Ready for Assay stock stock cosolvent->stock complex complex cyclodextrin->complex micelle micelle surfactant->micelle dilute dilute stock->dilute complex->dilute micelle->dilute dilute->end

G LA_out Poorly Soluble This compound LA_in LA_in LA_out->LA_in Encapsulation water Aqueous Solution (Water) LA_in->LA_out Hydrophobic Interior CD CD CD->water Soluble Exterior

G LA This compound PEP Prolyl Endopeptidase (PEP) (Enzyme) LA->PEP Inhibits DP Degraded Peptides (Inactive) PEP->DP Degrades NP Neuropeptides (e.g., Substance P, Vasopressin) NP->PEP Substrate Effect Modulation of Learning & Memory NP->Effect Leads to

References

Linderene acetate stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linderene acetate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. The stability of any compound in cell culture media is crucial as degradation can lead to a decrease in the effective concentration of the active molecule, potentially affecting experimental outcomes and leading to inaccurate interpretations of its biological effects. Furthermore, degradation products may have their own biological activities, which could interfere with the intended experimental results.

Q2: What is the primary degradation pathway for this compound in cell culture media?

The primary degradation pathway for this compound, an ester, in aqueous environments like cell culture media is expected to be hydrolysis. This reaction involves the cleavage of the ester bond, yielding linderenol and acetic acid. This process can be influenced by factors such as pH and the presence of enzymes in the media.

Q3: What are the predicted degradation products of this compound?

Based on the principles of ester hydrolysis, the predicted degradation products of this compound are linderenol and acetic acid. It is important to note that other degradation products could potentially form under specific experimental conditions, and empirical analysis is recommended for confirmation.

Q4: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can impact the stability of this compound:

  • pH of the media: Ester hydrolysis is catalyzed by both acidic and basic conditions. Standard cell culture media is typically buffered to a physiological pH of around 7.4, but cellular metabolism can cause local pH changes.

  • Temperature: Higher temperatures, such as the standard 37°C used for cell culture, can accelerate the rate of hydrolysis compared to storage at lower temperatures.

  • Media Composition: Components in the cell culture media, such as enzymes present in serum (if used), could potentially catalyze the hydrolysis of the ester bond.

  • Light Exposure: While not as common for esters, some molecules are sensitive to photodegradation. It is good practice to minimize light exposure during storage and handling.

Q5: How can I determine the stability of this compound under my specific experimental conditions?

To determine the stability of this compound in your specific cell culture setup, a stability study is recommended. This typically involves incubating this compound in your cell culture media of choice (with and without cells) over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the media is collected and analyzed by an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of this compound.

Q6: Are there any known signaling pathways affected by this compound or other sesquiterpene lactones?

Yes, sesquiterpene lactones as a class are known to modulate several key signaling pathways involved in inflammation and cancer. These include the NF-κB, STAT3, and MAPK pathways.[1][2][3] The biological effects of this compound are likely mediated through one or more of these pathways. It is also important to consider that any degradation products could potentially have different effects on these pathways.

Troubleshooting Guide

This guide addresses potential issues you might encounter when performing stability studies of this compound in cell culture media.

Problem Possible Cause Suggested Solution
Rapid loss of this compound in control media (without cells). The compound is inherently unstable under the incubation conditions (pH, temperature).- Confirm the initial concentration (T=0) is correct.- Perform a time-course study at shorter intervals to determine the degradation rate more accurately.- Consider preparing fresh stock solutions for each experiment.
Inconsistent results between replicate experiments. - Inaccurate pipetting.- Variability in incubation conditions.- Issues with the analytical method (e.g., HPLC/LC-MS).- Ensure accurate and consistent pipetting of the compound and media.- Maintain consistent temperature and CO2 levels in the incubator.- Validate the analytical method for linearity, precision, and accuracy.
Appearance of unexpected peaks in HPLC/LC-MS chromatograms. Formation of unknown degradation products or interaction with media components.- Use LC-MS to obtain the mass of the unknown peaks for potential identification.- Compare chromatograms of the compound in media versus a simple buffer to see if media components are involved.
Poor recovery of this compound from the cell culture media during sample preparation. - The compound may be adsorbing to the plasticware.- Inefficient extraction method.- Use low-protein-binding plates and pipette tips.- Optimize the extraction solvent and procedure to ensure complete recovery of the analyte.
Peak tailing or broad peaks in the HPLC chromatogram. - Issues with the HPLC column or mobile phase.- The compound may be interacting with the stationary phase.- Ensure the mobile phase pH is appropriate for the analyte.- Use a new or different type of HPLC column.- Optimize the gradient and flow rate.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a general framework for assessing the stability of this compound. It is essential to optimize and validate the HPLC method for this compound before starting the stability study.

1. Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, low-protein-binding microcentrifuge tubes or 96-well plates

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Incubator (37°C, 5% CO2)

2. HPLC Method Development (Summary):

  • Objective: To develop a method that can separate and quantify this compound from media components and potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.

  • Detection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Calibration Curve: Prepare a series of known concentrations of this compound in the mobile phase to create a standard curve for quantification.

3. Stability Study Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spike the this compound stock solution into pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

  • Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

  • Place the samples in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

  • Sample Preparation:

    • Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a known volume of the initial HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine the degradation profile.

    • Calculate the half-life (t½) of the compound under your experimental conditions.

Visualizations

Predicted Degradation of this compound

Linderene_Acetate This compound Hydrolysis Hydrolysis (H₂O, pH, enzymes) Linderene_Acetate->Hydrolysis Linderenol Linderenol Hydrolysis->Linderenol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid

Caption: Predicted hydrolysis of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Linderene Acetate Stock Spike_Media Spike into Cell Culture Media Prep_Stock->Spike_Media Incubate Incubate at 37°C, 5% CO₂ Spike_Media->Incubate Time_Points Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Time_Points Sample_Prep Sample Preparation (Protein Precipitation) Time_Points->Sample_Prep HPLC_Analysis HPLC/LC-MS Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantification, Half-life) HPLC_Analysis->Data_Analysis

Caption: Workflow for stability analysis.

General Overview of Sesquiterpene Lactone-Modulated Signaling Pathways

Sesquiterpene lactones have been reported to influence several signaling pathways that are crucial in cellular processes like inflammation and proliferation.

NF-κB Signaling Pathway

Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway.[4] They can achieve this by preventing the degradation of IκB proteins, which retain NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression SL Sesquiterpene Lactones (e.g., this compound) SL->IKK Inhibition

Caption: Inhibition of NF-κB signaling by sesquiterpene lactones.

STAT3 Signaling Pathway

Several sesquiterpene lactones have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[5] Inhibition can occur through various mechanisms, including the disruption of STAT3 phosphorylation and dimerization, which are required for its activation and nuclear translocation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) SL Sesquiterpene Lactones (e.g., this compound) SL->JAK Inhibition SL->STAT3 Inhibition of Phosphorylation

Caption: Modulation of STAT3 signaling by sesquiterpene lactones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of some sesquiterpene lactones.[1] These compounds can interfere with the phosphorylation cascade of the MAPK pathway (e.g., ERK, JNK, p38), which plays a critical role in cell proliferation, differentiation, and apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Differentiation) SL Sesquiterpene Lactones (e.g., this compound) SL->Raf Inhibition SL->MEK Inhibition

Caption: Interference of MAPK signaling by sesquiterpene lactones.

References

Potential cytotoxicity and off-target effects of Linderene acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity and off-target effects of Linderene acetate. Given the limited publicly available data on this specific compound, this guide focuses on established methodologies and troubleshooting advice for characterizing novel enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its known mechanism of action?

A1: this compound is a sesquiterpene isolated from the roots of Lindera strychnifolia.[1][2] Its primary known mechanism of action is the competitive inhibition of prolyl endopeptidase (PEP).[1][2]

Q2: What is the physiological role of prolyl endopeptidase (PEP)?

A2: Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a cytosolic serine peptidase that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides.[3][4] It specifically cleaves peptide bonds at the C-terminal side of proline residues in peptides shorter than approximately 30 amino acids.[3][5] Substrates for PEP include important signaling molecules like vasopressin, substance P, angiotensin, and thyrotropin-releasing hormone, suggesting its involvement in processes like memory, learning, and blood pressure regulation.[1][3][6]

Q3: Is there published quantitative data on the cytotoxicity of this compound?

Q4: What are the potential off-target effects of a PEP inhibitor like this compound?

A4: While the primary target is PEP, like many small molecule inhibitors, this compound could potentially have off-target effects. These effects can arise from interactions with other enzymes that have structurally similar active sites.[7] Since PEP is a serine protease, other proteases could be potential off-targets. Kinase inhibition is a common off-target effect for many small molecule drugs.[7][8] It is crucial to experimentally profile this compound against a panel of relevant enzymes (e.g., kinases, other proteases) to determine its selectivity.

Q5: What factors should I consider when selecting cell lines for cytotoxicity testing?

A5: The choice of cell lines should be guided by your research goals. Consider the following:

  • Tissue of Interest: If you are studying neuroprotective or neurotoxic effects, neuronal cell lines (e.g., SH-SY5Y) are appropriate.

  • Cancer Research: If investigating anti-cancer potential, use a panel of cancer cell lines from different tissues (e.g., breast, lung, colon).

  • PEP Expression Levels: Consider using cell lines with varying levels of PEP expression to investigate on-target vs. off-target cytotoxicity.

  • Normal vs. Cancerous Cells: Always include a non-cancerous control cell line (e.g., primary cells or a non-transformed cell line like HEK293) to assess for selective cytotoxicity.

Troubleshooting Guides

Cytotoxicity Assays

Q1: My calculated IC50 value for this compound varies significantly between experiments. What are the likely causes?

A1: Variability in IC50 values is a common issue. Consider these factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment. Over- or under-confluent cells will respond differently.[9]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is not cytotoxic on its own.

  • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Keep incubation times consistent.

  • Assay Reagent Incubation: For colorimetric assays like MTT, the incubation time with the reagent itself must be consistent and optimized.[10]

Q2: I am not observing any significant cytotoxicity even at high concentrations of this compound. What should I check?

A2: If this compound does not appear to be cytotoxic, verify the following:

  • Compound Integrity: Confirm the identity and purity of your this compound sample. Ensure it has been stored correctly to prevent degradation.

  • Cell Health: Your control (vehicle-treated) cells should be healthy and actively proliferating. High background cell death can mask compound-specific effects.

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough. The MTT assay, for example, measures metabolic activity, which may not always correlate directly with cell death.[11] Consider a complementary assay that measures membrane integrity (like an LDH release assay) or apoptosis (Annexin V/PI staining).

  • Solubility: Visually inspect the culture medium after adding the compound. If you see precipitation, this compound may not be fully soluble at the tested concentrations.

Q3: How can I distinguish between apoptosis and necrosis as the mode of cell death induced by this compound?

A3: You can differentiate between these two cell death mechanisms using flow cytometry with Annexin V and Propidium Iodide (PI) co-staining.

  • Healthy Cells: Will be negative for both Annexin V and PI (Annexin V-/PI-).

  • Early Apoptotic Cells: Will be positive for Annexin V and negative for PI (Annexin V+/PI-).[12][13] This is because phosphatidylserine translocates to the outer cell membrane while the membrane remains intact.[12]

  • Late Apoptotic/Necrotic Cells: Will be positive for both Annexin V and PI (Annexin V+/PI+).[13] In this stage, membrane integrity is lost.

Off-Target Effect Analysis

Q1: I have confirmed that this compound is cytotoxic to my cells. How do I begin to assess its off-target effects?

A1: A systematic approach is recommended:

  • Literature Review: Search for inhibitors with similar chemical scaffolds to see if they have known off-targets.

  • In Silico Prediction: Use computational tools to predict potential off-target interactions based on the structure of this compound.

  • Broad Panel Screening: The most direct method is to screen the compound against a large, commercially available panel of kinases and/or proteases.[14] This provides a broad overview of its selectivity.

  • Validate Hits: Any significant "hits" from the screen should be validated using in-house enzymatic assays and cellular assays to confirm the interaction and its functional consequence.

Q2: My kinase profiling results show that this compound inhibits several kinases at a concentration similar to its cytotoxic IC50. How do I interpret this?

A2: This suggests that the observed cytotoxicity could be a result of inhibiting one or more of these kinases, either individually or in combination, rather than solely through PEP inhibition.

  • Prioritize Hits: Focus on kinases that are known to be critical for survival in your cell model.

  • Cellular Target Engagement: Use techniques like Western blotting to see if the phosphorylation of downstream substrates of the identified kinases is reduced in cells treated with this compound.

  • Genetic Approaches: Use siRNA or CRISPR to knock down the identified kinase targets. If knockdown of a specific kinase phenocopies the cytotoxic effect of this compound, it strengthens the evidence that it is a relevant off-target.

Data Presentation Templates

Table 1: Example Table for Recording IC50 Values of this compound

Cell LineTissue of OriginDoubling Time (hrs)This compound IC50 (µM) ± SD (72h Exposure)
SH-SY5YNeuroblastoma~48User-determined value
MCF-7Breast Cancer~29User-determined value
A549Lung Cancer~22User-determined value
HCT116Colon Cancer~18User-determined value
HEK293Embryonic Kidney~24User-determined value

Table 2: Example Summary of Off-Target Kinase Profiling Results (Results are typically expressed as % inhibition at a given concentration or as Ki/IC50 values)

Kinase TargetKinase Family% Inhibition @ 1 µM this compoundFollow-up Validation
PEP (Control)Serine ProteaseUser-determined valueN/A
CDK2CMGCUser-determined valuePending/Completed
SRCTyrosine KinaseUser-determined valuePending/Completed
AKT1AGCUser-determined valuePending/Completed
JNK1CMGCUser-determined valuePending/Completed
............

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the viability of cells based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.[15] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells.[12]

Materials:

  • Treated and control cells (adherent or suspension)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cells by treating with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

    • For adherent cells: Collect the culture medium (which contains floating dead cells). Wash the adherent cells with PBS, then gently trypsinize them. Combine the trypsinized cells with the collected medium.

    • For suspension cells: Collect cells directly from the culture flask.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]

  • Staining:

    • Count the cells and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.

Visualizations

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Follow-up A Select Cell Lines (e.g., Cancer, Normal) B Optimize Cell Seeding Density A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells for 24, 48, 72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability & Determine IC50 F->G H Confirm Mode of Death (Annexin V/PI Assay) G->H I Proceed to Off-Target Screening G->I

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

PEP_Pathway cluster_pathway Prolyl Endopeptidase (PEP) Function NP Neuropeptide Precursors (e.g., Pro-vasopressin) PEP Prolyl Endopeptidase (PEP) (Serine Protease) NP->PEP Maturation Active_NP Active Neuropeptides (e.g., Vasopressin, Substance P) PEP->Active_NP Degraded Degraded Fragments (Inactive) PEP->Degraded LA This compound LA->PEP Competitive Inhibition Active_NP->PEP Degradation Response Physiological Response (Memory, Blood Pressure, etc.) Active_NP->Response

Caption: Simplified role of Prolyl Endopeptidase (PEP) and its inhibition.

Off_Target_Workflow Start Cytotoxicity of This compound Confirmed Screen Broad Kinase/Protease Panel Screening Start->Screen Analyze Analyze Data: Identify Potential 'Hits' (% Inhibition > 50%) Screen->Analyze NoHits No Significant Hits: Cytotoxicity is likely On-Target (PEP) Analyze->NoHits Hits Significant Hits Identified Analyze->Hits Hits->NoHits No Validate Biochemical Validation: Determine Ki or IC50 for Individual Hit Enzymes Hits->Validate Yes Cellular Cellular Target Engagement: Assess Downstream Substrate Phosphorylation Validate->Cellular Conclusion Conclusion: Cytotoxicity is due to On-Target and/or specific Off-Target Effects Cellular->Conclusion

Caption: Logical workflow for investigating potential off-target effects.

References

Preventing precipitation of Linderene acetate in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of Linderene acetate stock solutions, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a sesquiterpene lactone isolated from plants such as Lindera strychnifolia. It is known to be an inhibitor of prolyl endopeptidase and is used in research for its potential biological activities.

Q2: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents.[1][2] Qualitative solubility has been noted in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] It is also reported to be soluble in methanol and ethanol.[3]

Q3: Is there quantitative solubility data available?

Quantitative solubility data is available for DMSO, where this compound is soluble at a concentration of 50 mg/mL.

Q4: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advised to protect the solution from light.

Q5: Why might this compound precipitate from my stock solution?

Precipitation of this compound, a sesquiterpene lactone, can occur for several reasons:

  • Low Solubility: The concentration of the stock solution may exceed the solubility limit of the chosen solvent.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound concentration and causing it to precipitate.

  • Temperature Fluctuations: Repeated freeze-thaw cycles or storage at improper temperatures can affect the stability of the solution and lead to precipitation.

  • Polymerization: Sesquiterpene lactones can be prone to polymerization, especially under certain conditions, which can result in the formation of insoluble polymers that precipitate out of solution.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving issues with this compound precipitation in your stock solutions.

Issue: I have observed precipitation in my this compound stock solution. What should I do?

Follow the troubleshooting workflow below to diagnose and resolve the issue.

Troubleshooting_Workflow_for_Linderene_Acetate_Precipitation start Precipitation Observed in This compound Stock Solution check_concentration Is the concentration too high? start->check_concentration check_storage Were the storage conditions correct? (-20°C or -80°C, protected from light) check_concentration->check_storage No action_dilute Action: Dilute the solution with more of the same solvent. check_concentration->action_dilute Yes check_solvent Was an appropriate solvent used? (e.g., DMSO) check_storage->check_solvent Yes action_store_properly Action: Aliquot and store properly. check_storage->action_store_properly No check_handling Were there repeated freeze-thaw cycles or solvent evaporation? check_solvent->check_handling Yes action_remake Action: Prepare a fresh stock solution at a lower concentration. check_solvent->action_remake No action_warm_sonicate Action: Gently warm the solution and sonicate to redissolve. check_handling->action_warm_sonicate Yes action_filter Action: If redissolving fails, consider filtering the solution (0.22 µm filter) and re-quantifying the concentration. check_handling->action_filter No end_resolved Issue Resolved action_dilute->end_resolved action_warm_sonicate->end_resolved action_remake->end_resolved action_store_properly->end_resolved end_unresolved If issue persists, consider compound degradation or polymerization. action_filter->end_unresolved

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

ParameterValueSource
Solubility in DMSO 50 mg/mLN/A
Qualitative Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol[2][3]
Recommended Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)N/A

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of this compound (Molecular Weight: 272.34 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution from 2.72 mg, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you can gently warm the solution (e.g., in a 37°C water bath) for a short period.

    • Sonication for 5-10 minutes can also aid in dissolving the compound.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

    • Ensure the vials are tightly sealed to prevent solvent evaporation.

    • Protect the aliquots from light by storing them in a dark box or wrapping the vials in aluminum foil.

Visualization of Factors Affecting Stock Solution Stability

The stability of a this compound stock solution is influenced by several interconnected factors. The following diagram illustrates these relationships.

Factors_Affecting_Linderene_Acetate_Solution_Stability stability This compound Stock Solution Stability concentration Concentration concentration->stability solvent Solvent Choice solvent->stability temperature Storage Temperature temperature->stability light Light Exposure light->stability handling Handling Practices (e.g., freeze-thaw cycles) handling->stability

Key factors influencing the stability of this compound stock solutions.

References

Linderene acetate interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for linderene acetate to interfere with common assay reagents. As a sesquiterpenoid, this compound possesses chemical features that may interact with assay components, leading to unreliable results. This guide is intended to help you identify and mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesquiterpenoid natural product with the chemical formula C₁₇H₂₀O₃.[1] It is known to be a competitive inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides involved in learning and memory.[2] Due to its bioactive properties, it is also studied for its potential anti-inflammatory and antimicrobial effects.[3]

Q2: Can this compound interfere with my assay?

While direct studies on this compound's interference with a wide range of assays are limited, its chemical nature as a sesquiterpenoid suggests a potential for interference in several common assay formats. Sesquiterpenes and other natural products can interfere with assays through various mechanisms, including light absorption or scattering, fluorescence, quenching, and direct reactivity with assay reagents.

Q3: What types of assays are most likely to be affected by this compound?

Assays that are particularly susceptible to interference from compounds like this compound include:

  • Colorimetric Assays: Especially those that rely on absorbance readings in the UV range, as sesquiterpenoids are known to absorb UV light.

  • Fluorometric Assays: this compound may possess intrinsic fluorescence or quenching properties that can interfere with the detection of fluorescent signals.

  • Enzymatic Assays: Beyond its specific inhibition of prolyl endopeptidase, this compound could potentially interact non-specifically with other enzymes or assay components.

  • Cell-Based Assays (e.g., MTT): Some natural products can directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.

Q4: How can I determine if this compound is interfering with my assay?

It is crucial to perform control experiments. These include:

  • Compound-only controls: Measure the signal from this compound in the assay buffer without any other reagents to check for background absorbance or fluorescence.

  • No-enzyme/no-cell controls: Run the assay with this compound but without the enzyme or cells to see if it reacts directly with the substrate or detection reagents.

  • Spike-in controls: Add a known amount of the analyte being measured to a sample containing this compound to assess for signal quenching or enhancement.

Troubleshooting Guides

Colorimetric Assay Interference

Issue: Unexpectedly high or variable absorbance readings in the presence of this compound.

Potential Cause: this compound may be absorbing light at the wavelength used for your measurement. Sesquiterpenoids often have UV absorbance maxima. For instance, the sesquiterpene lactone lactucin exhibits a maximum absorbance at 260 nm.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for colorimetric assay interference.

Solutions:

  • Measure the absorbance spectrum of this compound: Dissolve this compound in your assay buffer and measure its absorbance across a range of wavelengths to identify its λmax.

  • Change the measurement wavelength: If possible, adjust your assay to a wavelength where this compound does not absorb.

  • Use a compound-blank: For each concentration of this compound tested, prepare a corresponding blank containing the compound in the assay buffer to subtract its intrinsic absorbance.

  • Consider an alternative assay: If interference cannot be overcome, consider an assay with a different detection method (e.g., fluorescence with spectrally distinct dyes, or a coupled-enzyme assay that shifts the final readout to the visible range).

Fluorometric Assay Interference

Issue: Inconsistent, lower, or higher than expected fluorescence readings.

Potential Causes:

  • Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorophore, leading to a decrease in the detected signal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for fluorometric assay interference.

Solutions:

  • Check for Autofluorescence: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your assay. If it is fluorescent, subtract this background from your experimental readings.

  • Assess Quenching: Perform a control experiment where you measure the fluorescence of your probe with and without this compound. A decrease in fluorescence in the presence of the compound indicates quenching.

  • Use a Red-Shifted Fluorophore: Interference from autofluorescence and quenching is often more pronounced at shorter wavelengths. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can often mitigate this issue.

  • Adjust Compound Concentration: If possible, work at lower concentrations of this compound to minimize interference.

Enzymatic Assay Interference

Issue: Observed inhibition or activation of an enzyme that is not the intended target (prolyl endopeptidase).

Potential Causes:

  • Non-specific Inhibition: this compound may bind to and inhibit other enzymes in a non-specific manner.

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and inhibit enzymes.

  • Reactivity: The compound might chemically react with and modify the enzyme or other critical assay components.

Troubleshooting Workflow:

References

Long-term storage and handling of Linderene acetate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Linderene acetate powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially handling this compound powder?

A: Upon receiving the product, note that the vial may have been inverted during transport, causing the powder to adhere to the cap or walls. To ensure all the powder is collected at the bottom, gently shake the vial before opening. For liquid formulations, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial. To prevent contamination, always handle the product in a clean, controlled environment.

Q2: How should this compound powder be stored for long-term stability?

A: For optimal long-term stability, this compound powder should be stored at either 2-8°C for up to 24 months or at -20°C.[1][2] It is crucial to keep the vial tightly sealed to prevent moisture absorption and degradation.

Q3: What are the recommended solvents for dissolving this compound?

A: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] For most biological assays, DMSO is the solvent of choice.

Q4: How should I prepare and store stock solutions of this compound?

A: When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO to avoid solubility issues due to moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best to aliquot the stock solution into smaller, single-use vials. Always protect the stock solution from light.[4]

Q5: What is the best practice for diluting DMSO stock solutions for cell-based assays?

A: To avoid precipitation when diluting the DMSO stock solution into an aqueous cell culture medium, it is recommended to perform a stepwise dilution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize cytotoxicity, with 0.1% being a safer concentration for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media The compound has low aqueous solubility and is "crashing out" of the solution.1. Perform serial dilutions in your aqueous medium. 2. Briefly warm the medium before adding the DMSO stock. 3. Increase the final DMSO concentration slightly (if tolerated by your cells). 4. Use a co-solvent such as PEG300 or Tween-80 for in vivo preparations.[4]
Inconsistent experimental results 1. Degradation of this compound powder or stock solution. 2. Inaccurate pipetting of viscous DMSO stock. 3. Repeated freeze-thaw cycles of the stock solution.1. Ensure proper storage conditions are maintained. Prepare fresh stock solutions if degradation is suspected. 2. Use positive displacement pipettes for accurate handling of DMSO. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Low or no biological activity observed 1. Incorrect concentration of the compound. 2. Degradation of the compound. 3. The compound is not active in the specific assay system.1. Verify the calculations for your dilutions. 2. Check the storage and handling of the compound. Consider preparing a fresh stock solution. 3. Review the literature to confirm the expected activity of this compound in your experimental model.
High background in assays The compound might be interfering with the assay components (e.g., fluorescence or absorbance).Run a control with the compound in the absence of cells or the target enzyme to check for any intrinsic signal.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 272.34 g/mol [5]
Appearance White to off-white solid powder[1][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Storage of Powder 2-8°C (up to 24 months) or -20°C[1][2]
Storage of DMSO Stock Solution -80°C (up to 6 months) or -20°C (up to 1 month)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, light-protected, single-use vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_powder This compound Powder prep_stock 10 mM Stock Solution prep_powder->prep_stock prep_dmso Anhydrous DMSO prep_dmso->prep_stock assay_dilute Prepare Serial Dilutions prep_stock->assay_dilute assay_cells Seed Cells in 96-well Plate assay_treat Treat Cells assay_cells->assay_treat assay_dilute->assay_treat assay_incubate Incubate assay_treat->assay_incubate assay_measure Measure Viability (e.g., MTT) assay_incubate->assay_measure analysis_read Read Absorbance assay_measure->analysis_read analysis_calc Calculate % Viability analysis_read->analysis_calc

Caption: Experimental workflow for a cell-based assay using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cause_degradation Compound Degradation start->cause_degradation cause_pipetting Inaccurate Pipetting start->cause_pipetting cause_freeze_thaw Freeze-Thaw Cycles start->cause_freeze_thaw sol_storage Verify Storage Conditions cause_degradation->sol_storage sol_pipette Use Positive Displacement Pipette cause_pipetting->sol_pipette sol_aliquot Aliquot Stock Solutions cause_freeze_thaw->sol_aliquot

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Linderene Acetate Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of linderene acetate using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity of interest?

A1: this compound is a natural compound that can be isolated from plants of the Lindera genus. Compounds from this genus have been investigated for various pharmacological activities, including potential anticancer effects. Determining the cytotoxicity of this compound is a critical first step in evaluating its therapeutic potential and understanding its mechanism of action.

Q2: Which cell viability assays are most appropriate for assessing this compound toxicity?

A2: Several assays can be used to evaluate the effects of this compound on cell viability. The most common include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Caspase-3 Activity Assay: Detects the activation of caspase-3, a key enzyme in the apoptotic pathway.

The choice of assay depends on the specific research question. It is often recommended to use multiple assays to obtain a comprehensive understanding of the cytotoxic mechanism.

Q3: What is the likely mechanism of this compound-induced cell death?

A3: Based on studies of structurally similar compounds like linalyl acetate, this compound is likely to induce apoptosis through the activation of the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases, such as caspase-3, leading to programmed cell death.

Q4: Are there known IC50 values for this compound?

Data Presentation

Table 1: Cytotoxicity of Lindera strychnifolia Leaf Essential Oil on Various Human Cell Lines

Cell LineCell TypeIC50 (µg/mL)
HepG2Human Liver Cancer22.68 ± 1.19
A549Human Lung Carcinoma22 - 24
HeLaHuman Cervical Cancer22 - 24
HL-7702Normal Human Liver46.24 ± 3.65

Source: Data compiled from studies on the essential oil of Lindera strychnifolia.[1][2][3]

Experimental Protocols & Troubleshooting Guides

MTT Cell Viability Assay

Experimental Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High background in wells without cells - this compound or other natural compounds in the extract may directly reduce MTT.[1] - Contamination of reagents or media.- Run a control with this compound in cell-free media to check for direct MTT reduction.[1] - If interference is observed, consider washing the cells with PBS before adding the MTT reagent.[1] - Use fresh, sterile reagents.
Low absorbance values - Low cell number. - Insufficient incubation time with MTT.- Optimize cell seeding density. - Increase the incubation time with MTT (up to 4 hours).
Inconsistent results between replicates - Uneven cell seeding. - Incomplete dissolution of formazan crystals.- Ensure a homogenous cell suspension before seeding. - Pipette up and down gently after adding DMSO to ensure complete dissolution.

Experimental Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G

Caption: Workflow for the MTT Cell Viability Assay.

LDH Cytotoxicity Assay

Experimental Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High background absorbance in control wells - High levels of LDH in the serum of the culture medium. - this compound preparation may have inherent LDH-like activity.- Reduce the serum concentration in the culture medium to 1-2%. - Run a control with this compound in cell-free medium to check for interference.
Low signal (low LDH release) - Insufficient cell death at the tested concentrations. - Assay performed too early; membrane integrity may still be intact.- Increase the concentration of this compound or the incubation time. - LDH release is a later marker of cell death; consider co-assaying with an earlier marker like caspase activation.
High variability - Vigorous pipetting causing premature cell lysis. - Inconsistent cell numbers.- Handle cell suspensions gently during plating. - Ensure accurate and consistent cell seeding.

Logical Relationships in LDH Assay

LDH_Assay_Logic A This compound Treatment B Cell Membrane Damage A->B C LDH Release into Supernatant B->C D Enzymatic Reaction (INT to Formazan) C->D E Increased Absorbance (490nm) D->E

Caption: Logical flow of the LDH Cytotoxicity Assay.

Caspase-3 Activity Assay

Experimental Protocol
  • Cell Seeding and Treatment: Plate cells and treat with this compound as described for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Lysate Incubation: Incubate the cell lysates on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysates to pellet the cell debris.

  • Assay Reaction: Transfer the supernatant to a new plate and add the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em ~380/440 nm for fluorometric assays).

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No significant increase in caspase-3 activity - The concentration of this compound is not sufficient to induce apoptosis. - The timing of the assay is not optimal (caspase activation is transient). - this compound may be a direct inhibitor of caspase-3.- Perform a dose-response and time-course experiment. - Test for direct inhibition of recombinant caspase-3 by this compound in a cell-free system.
High background signal - Autofluorescence of this compound (in fluorometric assays).- Run a control with this compound alone to measure its intrinsic fluorescence.
Low signal-to-noise ratio - Insufficient cell number. - Inefficient cell lysis.- Increase the number of cells per well. - Ensure complete cell lysis by following the kit protocol carefully.

Signaling Pathway

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors This compound->Mitochondrial Stress

Caption: this compound Induced Apoptosis via Caspase Activation.

References

Validation & Comparative

Linderene Acetate on Center Stage: A Comparative Analysis of Natural Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents is relentless. This guide provides a detailed, data-driven comparison of linderene acetate against a panel of well-established natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. We delve into their mechanisms of action, present quantitative experimental data for objective comparison, and outline the underlying experimental protocols.

Executive Summary

This compound, a sesquiterpenoid, demonstrates potent anti-inflammatory properties by modulating a unique combination of signaling pathways, including the HO-1, AMPK, JNK MAPK, and Nrf-2 pathways. This distinguishes it from the more extensively studied curcumin, resveratrol, and quercetin, which primarily exert their effects through the NF-κB and MAPK signaling cascades. While all four compounds show promise in reducing key inflammatory mediators, the nuanced differences in their molecular targets and efficacy, as highlighted by varying IC50 values, suggest distinct therapeutic potentials. This guide offers a foundational resource for evaluating these compounds in the context of developing next-generation anti-inflammatory therapeutics.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, curcumin, resveratrol, and quercetin, providing a basis for objective comparison.

Table 1: Inhibition of Inflammatory Mediators

CompoundMediatorCell TypeIC50 / InhibitionReference
This compound Nitric Oxide (NO)Human Periodontal Ligament CellsConcentration-dependent inhibition[1]
Prostaglandin E2 (PGE2)Human Periodontal Ligament CellsConcentration-dependent inhibition[1]
TNF-αHuman Periodontal Ligament CellsAttenuated production[1]
IL-1βHuman Periodontal Ligament CellsAttenuated production[1]
IL-6Human Periodontal Ligament CellsAttenuated production[1]
IL-12Human Periodontal Ligament CellsAttenuated production[1]
Curcumin CK2α-IC50: 2.38 ± 0.15 μM[2]
NF-κBRAW264.7 cellsPotent inhibition[3]
Peroxyl radicals (ex vivo)Erythrocyte membranesIC50: 282.7 μg/ml[4]
Lipid peroxidation (ex vivo)Erythrocyte membranesIC50: 12.02 μg/ml[4]
Resveratrol Sphingosine Kinase (SphK)Primary neutrophilsIC50: ~20 μM[5]
Nitric Oxide (NO)-IC50: 1.35 μM (Derivative)[6]
IL-6-IC50: 1.12 μM (Derivative)[6]
TNF-α-IC50: 1.92 μM (Derivative)[6]
Quercetin DENV-2 antiviral-IC50: 18.41 g/mL[7]
HCT116 cells-IC50: 5.79 (±0.13) μM[8]
MDA-MB-231 cells-IC50: 5.81 (±0.13) μM[8]
TNF-αBone marrow-derived macrophagesInhibition at 25-50 μM[9]
iNOSBone marrow-derived macrophagesInhibition at 25-50 μM[9]

Mechanisms of Action: A Look at the Signaling Pathways

The anti-inflammatory effects of these natural compounds are underpinned by their ability to modulate key intracellular signaling pathways.

This compound

This compound exhibits a multi-pronged approach to inflammation control. It concentration-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated human periodontal ligament cells.[1] It also curtails the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[1] Mechanistically, this compound stimulates the expression and activity of heme oxygenase-1 (HO-1) and induces the translocation of Nrf-2.[1] Furthermore, it upregulates the phosphorylation of AMP-activated protein kinase (AMPK) and its upstream kinases.[1] The JNK MAPK pathway is also implicated in its induction of HO-1 expression.[1]

Linderene_Acetate_Pathway cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates LA This compound LA->JNK Inhibits AMPK AMPK LA->AMPK Activates Nrf2 Nrf2 LA->Nrf2 Activates Inflammation Inflammatory Response (NO, PGE2, Cytokines) JNK->Inflammation Promotes AMPK->Inflammation Inhibits HO1 HO-1 Nrf2->HO1 Induces HO1->Inflammation Inhibits

Caption: this compound Signaling Pathway
Curcumin, Resveratrol, and Quercetin

These well-studied polyphenols primarily target the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

  • Curcumin: Inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory genes, and also modulates the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[10][11]

  • Resveratrol: Exerts its anti-inflammatory effects by inhibiting various signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[12][13] It can also activate Sirtuin-1 (Sirt-1), which has anti-inflammatory properties.[12]

  • Quercetin: Suppresses inflammation by inhibiting the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, and inhibiting enzymes such as cyclooxygenase and lipoxygenase.[7][9]

General_Polyphenol_Pathway cluster_pathways Signaling Pathways Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK NFkB_pathway IKK Stimuli->NFkB_pathway Compounds Curcumin / Resveratrol / Quercetin Compounds->MAPK Inhibit Compounds->NFkB_pathway Inhibit NFkB NF-κB MAPK->NFkB Activates IkB IκB NFkB_pathway->IkB Phosphorylates NFkB_pathway->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: General Polyphenol Anti-inflammatory Pathway

Experimental Protocols: A Methodological Overview

The evaluation of these anti-inflammatory compounds typically involves a series of in vitro and in vivo experiments.

Key In Vitro Assays:
  • Cell Culture and Treatment:

    • Immune cells, such as macrophages (e.g., RAW 264.7) or specific cell lines relevant to a disease model (e.g., human periodontal ligament cells), are cultured under standard conditions.

    • Inflammation is induced using an inflammatory stimulus, most commonly lipopolysaccharide (LPS).

    • Cells are pre-treated with varying concentrations of the test compound (this compound, curcumin, etc.) before or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • The accumulation of nitrite, a stable product of NO, in the cell culture supernatant is measured as an indicator of NO production.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured spectrophotometrically.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using specific ELISA kits.

    • This assay involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody.

  • Western Blot Analysis for Signaling Proteins:

    • The expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, p38, JNK, ERK, IκBα) are determined.

    • Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins, followed by detection with secondary antibodies.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7 macrophages) B Pre-treatment with Test Compound A->B C Inflammatory Stimulation (e.g., LPS) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (Signaling Proteins) F->I

Caption: In Vitro Anti-inflammatory Assay Workflow

Conclusion

References

Linderene Acetate: A Comparative Analysis of its Efficacy as an NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Linderene acetate as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, benchmarked against two well-established NF-κB inhibitors, Parthenolide and BAY 11-7082. This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid in research and development.

Introduction to NF-κB and its Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a multitude of genes involved in inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a critical target for therapeutic intervention. Inhibition of this pathway can occur at various stages, including preventing the degradation of the inhibitory protein IκBα, blocking the nuclear translocation of the active p65 subunit, and inhibiting the binding of NF-κB to DNA.

This compound , a natural sesquiterpenoid, has demonstrated significant anti-inflammatory properties. While direct quantitative data on its NF-κB inhibitory activity is emerging, studies have shown its ability to suppress the production of pro-inflammatory cytokines regulated by NF-κB. This guide compares its effects with Parthenolide , a sesquiterpene lactone known to inhibit the IκB kinase (IKK) complex, and BAY 11-7082 , a small molecule that irreversibly inhibits IκBα phosphorylation.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound, Parthenolide, and BAY 11-7082 in inhibiting the NF-κB pathway. It is important to note that the data for this compound is based on the inhibition of downstream inflammatory markers, while the data for Parthenolide and BAY 11-7082 reflect direct inhibition of the NF-κB signaling cascade.

CompoundAssayTarget Cell LineInducerKey Findings
This compound Cytokine Production Assay (ELISA)Human Periodontal Ligament (HPDL) cellsLipopolysaccharide (LPS)Concentration-dependent inhibition of TNF-α, IL-1β, IL-6, and IL-12 production.[1]
Parthenolide NF-κB Reporter AssayVariousTNF-α, IL-1βSignificant inhibition of NF-κB-dependent gene expression.
BAY 11-7082 IκBα Phosphorylation AssayTumor cellsTNF-αIC50 of 10 µM for inhibition of TNFα-induced IκBα phosphorylation.

Mechanism of Action

The inhibitory mechanisms of these three compounds on the NF-κB signaling pathway, while all leading to a reduction in inflammatory responses, target different key components of the cascade.

This compound: The precise mechanism of this compound on the NF-κB pathway is still under investigation. However, its demonstrated ability to reduce the production of NF-κB-regulated pro-inflammatory cytokines suggests an upstream modulatory effect. Research indicates that its anti-inflammatory actions may be mediated through the activation of the Heme Oxygenase-1 (HO-1), AMP-activated protein kinase (AMPK), JNK MAPK, and Nrf-2 pathways, which can indirectly influence NF-κB signaling.[1]

Parthenolide: This sesquiterpene lactone directly targets the IκB kinase (IKK) complex. By inhibiting IKKβ, Parthenolide prevents the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the release and subsequent nuclear translocation of the active p65 subunit of NF-κB.

BAY 11-7082: This compound acts as an irreversible inhibitor of IκBα phosphorylation. By covalently modifying cysteine residues in IKK, BAY 11-7082 effectively blocks the kinase activity of the IKK complex. This prevents the degradation of IκBα and sequesters the NF-κB complex in the cytoplasm.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Active) p65_p50->p65_p50_nucleus Translocation IκBα_p65_p50->p65_p50 IκBα degradation DNA DNA p65_p50_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK_complex Inhibits Linderene_acetate Linderene_acetate Linderene_acetate->Gene_Expression Reduces Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HPDL, HEK293T) Treatment 2. Treatment - this compound - Parthenolide - BAY 11-7082 Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., LPS, TNF-α) Treatment->Stimulation Assays 4. Assays Stimulation->Assays Reporter_Assay Luciferase Reporter Assay (NF-κB activity) Assays->Reporter_Assay Western_Blot Western Blot (IκBα phosphorylation, p65) Assays->Western_Blot Immunofluorescence Immunofluorescence (p65 nuclear translocation) Assays->Immunofluorescence ELISA ELISA (Cytokine levels) Assays->ELISA Data_Analysis 5. Data Analysis and Comparison Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis ELISA->Data_Analysis

References

A Comparative Analysis of Linderene Acetate and Its Structural Analogs in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Linderene acetate and its structural analogs, focusing on their anti-inflammatory and cytotoxic properties. This analysis is supported by available experimental data and detailed methodologies.

This compound is a sesquiterpenoid belonging to the lindenane class, predominantly isolated from plants of the Lindera genus. It has garnered scientific interest for its potential therapeutic properties. Its structural analogs, also lindenane sesquiterpenoids, share a common chemical scaffold and exhibit a range of biological effects. This guide delves into a comparative analysis of their performance, drawing from various experimental studies.

Performance Comparison

The biological activities of this compound and its analogs have been evaluated in several studies, primarily focusing on their anti-inflammatory and cytotoxic effects. While direct side-by-side comparative studies with extensive quantitative data are limited, a compilation of available data provides valuable insights into their relative potency and mechanisms of action.

CompoundBiological ActivityAssay SystemKey FindingsReference
This compound Anti-inflammatoryLPS-stimulated human periodontal ligament (HPDL) cellsInhibited NO, PGE2, TNF-α, IL-1β, IL-6, and IL-12 production.[1]
Prolyl Endopeptidase InhibitionEnzyme assay (from Flavobacterium meningosepticum and rat brain)Stronger inhibition of the enzyme from Flavobacterium compared to rat brain.
Linderene Prolyl Endopeptidase InhibitionEnzyme assay (from Flavobacterium meningosepticum and rat brain)Exhibited inhibitory activity.
Linderalactone Prolyl Endopeptidase InhibitionEnzyme assay (from Flavobacterium meningosepticum and rat brain)Exhibited inhibitory activity.
Isolinderalactone Prolyl Endopeptidase InhibitionEnzyme assay (from Flavobacterium meningosepticum and rat brain)Exhibited inhibitory activity.
Linderolide O Anti-inflammatoryLPS-stimulated murine RAW 264.7 macrophage cellsInhibited nitric oxide (NO) production with an IC50 value of 6.3 μM.[2]
Linderolide P Anti-inflammatoryLPS-stimulated murine RAW 264.7 macrophage cellsInhibited nitric oxide (NO) production with an IC50 value of 9.6 μM.[2]

Detailed Experimental Protocols

Anti-inflammatory Activity Assessment in HPDL Cells[1]
  • Cell Culture and Treatment: Human periodontal ligament (HPDL) cells were cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This compound was then added at various concentrations.

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The levels of NO and PGE2 in the cell culture medium were quantified using the Griess reaction and enzyme-linked immunosorbent assay (ELISA), respectively.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12, were measured by ELISA.

  • Western Blot Analysis: Protein expression levels of key signaling molecules such as iNOS, COX-2, HO-1, and phosphorylated forms of JNK MAPK and AMPK were determined by Western blotting to elucidate the mechanism of action.

Inhibition of Nitric Oxide Production in RAW 264.7 Cells[2]
  • Cell Culture and Stimulation: Murine macrophage-like RAW 264.7 cells were cultured and treated with LPS to induce the production of nitric oxide.

  • Treatment with Compounds: The cells were co-treated with various concentrations of the test compounds (Linderolide O and Linderolide P).

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was measured at 540 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) for NO production was calculated from the dose-response curves.

Prolyl Endopeptidase (PEP) Inhibition Assay
  • Enzyme Source: Prolyl endopeptidase was sourced from Flavobacterium meningosepticum and rat brain supernatant.

  • Assay Principle: The inhibitory activity of the compounds was measured by monitoring the enzymatic cleavage of a synthetic substrate, such as Z-Gly-Pro-pNA. The release of p-nitroaniline was measured spectrophotometrically.

  • Inhibitor Testing: this compound, linderene, linderalactone, and isolinderalactone were incubated with the enzyme and substrate to determine their inhibitory effects.

Signaling Pathways and Mechanisms

This compound exerts its anti-inflammatory effects through a multi-target mechanism.[1] The diagram below illustrates the key signaling pathways modulated by this compound in LPS-stimulated cells.

Linderene_Acetate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates LA This compound JNK_MAPK JNK MAPK LA->JNK_MAPK Activates AMPK AMPK LA->AMPK Activates NFkB NF-κB LA->NFkB Inhibits TLR4->JNK_MAPK Activates TLR4->NFkB Activates Nrf2_Keap1 Nrf2-Keap1 JNK_MAPK->Nrf2_Keap1 Induces dissociation AMPK->LA Positive Feedback? Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation HO1 HO-1 Inflammatory_Mediators iNOS, COX-2 (NO, PGE2) HO1->Inflammatory_Mediators Inhibits Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6, IL-12 HO1->Pro_inflammatory_Cytokines Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation ARE ARE Nrf2_n->ARE Binds to ARE->HO1 Upregulates Gene_Expression Gene Expression NFkB_n->Gene_Expression Promotes Gene_Expression->Inflammatory_Mediators Gene_Expression->Pro_inflammatory_Cytokines

Caption: Signaling pathway of this compound's anti-inflammatory action.

The experimental workflow for assessing the anti-inflammatory activity of these compounds is a critical component of their evaluation. The following diagram outlines a typical workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with This compound/Analogs LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Compound_Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Compound_Treatment->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) Compound_Treatment->Cytotoxicity_Assay Data_Quantification Data Quantification NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Western_Blot Protein Expression (Western Blot) Western_Blot->Data_Quantification Cytotoxicity_Assay->Data_Quantification IC50_Calculation IC50 Calculation Data_Quantification->IC50_Calculation Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Compound_treatment Compound_treatment Compound_treatment->Western_Blot

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion

This compound and its structural analogs, particularly other lindenane sesquiterpenoids, represent a promising class of natural products with potent anti-inflammatory and potential cytotoxic activities. This compound modulates multiple signaling pathways to exert its anti-inflammatory effects. While the available data indicates that analogs like Linderolide O and P are potent inhibitors of nitric oxide production, a comprehensive and direct comparative analysis of a broader range of analogs is necessary to fully elucidate their structure-activity relationships and therapeutic potential. Future research should focus on side-by-side comparisons of these compounds in various in vitro and in vivo models to identify the most promising candidates for further drug development.

References

A Head-to-Head Comparison of Linderene Acetate and Other Sesquiterpene Lactones in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product drug discovery, sesquiterpene lactones have emerged as a prominent class of compounds with a diverse range of biological activities. This guide provides a head-to-head comparison of Linderene acetate with two other well-studied sesquiterpene lactones, Parthenolide and Dehydrocostus lactone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative anti-inflammatory and cytotoxic properties, supported by available experimental data and insights into their mechanisms of action.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison of the cytotoxic potential of these sesquiterpene lactones, the following tables summarize their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Table 1: Cytotoxicity of Parthenolide against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
A549Lung Carcinoma4.3[2]
HT-29Colon Adenocarcinoma7.0[2]
GLC-82Non-small cell lung cancer6.07 ± 0.45[3]
PC-9Non-small cell lung cancer15.36 ± 4.35[3]
H1650Non-small cell lung cancer9.88 ± 0.09[3]
H1299Non-small cell lung cancer12.37 ± 1.21[3]

Table 2: Cytotoxicity of Dehydrocostus Lactone against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U118Glioblastoma17.16 ± 2.11 (48h)[4]
U251Glioblastoma22.33 ± 1.93 (48h)[4]
U87Glioblastoma26.42 ± 2.84 (48h)[4]
HCC70Breast Cancer1.11 ± 1.31[1]
MCF-7Breast Cancer24.70 ± 1.25[1]
BON-1Gastrinoma71.9 (24h), 52.3 (48h)[5]
A549Lung Cancer~2 (24h), ~1 (48h)[6]
H460Lung Cancer~2 (24h), ~1 (48h)[6]

Table 3: Anti-Inflammatory Activity of Dehydrocostus Lactone

AssayCell LineIC50Reference
Inhibition of NO productionRAW264.72.283 µM[7]
IL-1β SuppressionBMDMs25.44 nM[8]

Mechanisms of Action: A Look at the Signaling Pathways

The biological activities of these sesquiterpene lactones are underpinned by their modulation of critical cellular signaling pathways.

This compound: Modulating AMPK and HO-1 Pathways

This compound exerts its anti-inflammatory effects primarily through the activation of the AMP-activated protein kinase (AMPK) and Heme Oxygenase-1 (HO-1) pathways.[9] Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to the suppression of inflammatory responses. Concurrently, the induction of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties, further contributes to the overall therapeutic effect.

Linderene_Acetate_Pathway LA This compound AMPK AMPK LA->AMPK activates HO1 HO-1 LA->HO1 induces Inflammation Inflammatory Response (NO, PGE2, TNF-α, IL-6) AMPK->Inflammation inhibits HO1->Inflammation inhibits

Caption: this compound's Anti-Inflammatory Pathway.

Parthenolide: Targeting NF-κB and STAT3 Signaling

Parthenolide is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6][10][11][12] By inhibiting the IκB kinase (IKK) complex, Parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival functions.[6][10] Additionally, Parthenolide can directly inhibit the activation of STAT3, a key transcription factor involved in cell proliferation, survival, and inflammation.[13][14]

Parthenolide_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibits JAK JAK Parthenolide->JAK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression activates transcription STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_dimer->Nucleus translocates

Caption: Parthenolide's Inhibition of NF-κB and STAT3 Pathways.

Dehydrocostus Lactone: A Dual Inhibitor of NF-κB and STAT3

Similar to Parthenolide, Dehydrocostus lactone also demonstrates potent inhibitory effects on both the NF-κB and STAT3 signaling pathways.[4][7][15][16][17][18][19] It has been shown to suppress the phosphorylation of IKKβ, a key kinase in the canonical NF-κB pathway, leading to the inhibition of NF-κB activation.[4][19] Furthermore, Dehydrocostus lactone can inhibit the phosphorylation of JAK2 and STAT3, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[15]

Dehydrocostus_Lactone_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway DCL Dehydrocostus Lactone IKKb IKKβ DCL->IKKb inhibits phosphorylation JAK2 JAK2 DCL->JAK2 inhibits phosphorylation IkBa IκBα IKKb->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression activates transcription STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_dimer->Nucleus translocates

Caption: Dehydrocostus Lactone's Dual Inhibition of NF-κB and STAT3.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific details, researchers should refer to the original publications.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.[22]

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound for a specified time.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., TNF-α)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[23][24][25]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample/Standard Addition: Add cell culture supernatants or standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine is determined from a standard curve.

Conclusion

This comparative guide highlights the therapeutic potential of this compound, Parthenolide, and Dehydrocostus lactone as anti-inflammatory and anti-cancer agents. While Parthenolide and Dehydrocostus lactone have been more extensively studied, with a wealth of quantitative data available, this compound shows promise through its distinct mechanism of action involving the AMPK and HO-1 pathways. The provided data and pathway diagrams offer a valuable resource for researchers to inform their future studies and to guide the selection of appropriate compounds for specific therapeutic applications. Further research, particularly to establish the IC50 values for this compound, is warranted to enable a more direct and comprehensive comparison of its potency against other sesquiterpene lactones.

References

Linderene Acetate: A Comparative Analysis of its Anti-inflammatory and Prolyl Endopeptidase Inhibitory Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Linderene acetate, a natural sesquiterpenoid, is emerging as a compound of significant interest in pharmacological research due to its demonstrated anti-inflammatory and enzyme-inhibiting properties. This guide provides a comparative benchmark of this compound's potency against established drugs in these therapeutic areas, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits promising biological activity, notably as an anti-inflammatory agent and a competitive inhibitor of prolyl endopeptidase (PEP). While direct quantitative comparisons are still under investigation, this document summarizes the current understanding of its potency and mechanisms of action in relation to well-established drugs such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the potent PEP inhibitor Bacitracin.

Data Presentation: Potency Comparison

The following table summarizes the available potency data for this compound and established comparator drugs. It is important to note that a direct IC50 value for the anti-inflammatory activity of this compound is not yet publicly available. However, its concentration-dependent inhibition of key inflammatory mediators has been documented.[1]

CompoundTarget/AssayPotency (IC50)Mechanism of Action
This compound Anti-inflammatory Activity Data not availableInhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production in a concentration-dependent manner. Modulates HO-1, AMPK, JNK MAPK, and Nrf-2 signaling pathways.[1]
Prolyl Endopeptidase (PEP) Inhibition Data not availableCompetitive inhibitor of prolyl endopeptidase.[2]
Ibuprofen Anti-inflammatory Activity (ROS Inhibition) 11.2 ± 1.9 µg/mLNon-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for prostaglandin synthesis. Also inhibits reactive oxygen species (ROS).
Bacitracin Prolyl Endopeptidase (PEP) Inhibition 2.5 x 10⁻⁶ MPotent inhibitor of prolyl endopeptidase.[3]

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To determine the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production. A set of untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against prolyl endopeptidase.

Methodology:

  • Enzyme and Substrate Preparation: Purified prolyl endopeptidase from a suitable source (e.g., Flavobacterium meningosepticum or rat brain) is used. A synthetic substrate, such as Z-Gly-Pro-p-nitroanilide, is prepared in a suitable buffer.

  • Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, the substrate, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific period (e.g., 30 minutes).

  • Measurement of Product Formation: The enzymatic activity is determined by measuring the release of the product (e.g., p-nitroaniline) spectrophotometrically at a specific wavelength (e.g., 410 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the absence of the inhibitor.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the enzyme activity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[2]

Visualizing the Pathways and Workflows

This compound's Anti-inflammatory Signaling Pathway

G cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK_MAPK JNK MAPK TLR4->JNK_MAPK activates iNOS_COX2 iNOS / COX-2 TLR4->iNOS_COX2 activates LindereneAcetate This compound LindereneAcetate->JNK_MAPK activates AMPK AMPK LindereneAcetate->AMPK activates LindereneAcetate->iNOS_COX2 inhibits Nrf2 Nrf2 JNK_MAPK->Nrf2 activates HO1 HO-1 AMPK->HO1 induces Nrf2->HO1 induces Inflammation Inflammation HO1->Inflammation inhibits NO_PGE2 NO / PGE2 iNOS_COX2->NO_PGE2 produces NO_PGE2->Inflammation promotes

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow start Start: Prepare Cells/Enzyme add_compound Add Test Compound (Varying Concentrations) start->add_compound add_stimulant Add Stimulant (LPS) or Substrate add_compound->add_stimulant incubation Incubate (e.g., 24h at 37°C) add_stimulant->incubation measure_activity Measure Activity/ Product Formation incubation->measure_activity data_analysis Data Analysis: Dose-Response Curve measure_activity->data_analysis ic50 Determine IC50 Value data_analysis->ic50 G cluster_inhibition Competitive Inhibition Enzyme Enzyme (Active Site) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme binds Inhibitor Competitive Inhibitor (this compound) Inhibitor->Enzyme binds Product Product Enzyme_Substrate->Product produces

References

Synergistic Potential of Linderene Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Exploring the Synergistic Effects of Linderene Acetate with Other Bioactive Molecules for Enhanced Therapeutic Outcomes

This guide provides a comprehensive overview of the potential synergistic effects of this compound, a sesquiterpene lactone isolated from the root of Lindera strychnifolia, when combined with other bioactive molecules. While direct experimental evidence for synergistic combinations involving this compound is currently limited, this document serves as a resource for researchers, scientists, and drug development professionals by extrapolating from the broader class of sesquiterpene lactones and the known mechanisms of this compound to propose promising areas of investigation.

This compound has been identified as a prolyl endopeptidase inhibitor and has demonstrated anti-inflammatory properties. Sesquiterpene lactones, as a chemical class, are known for a wide range of biological activities, and several members have been shown to exhibit synergistic effects with other therapeutic agents, enhancing efficacy and overcoming drug resistance. For instance, the sesquiterpene lactone yomogin has been observed to synergistically increase the differentiation of human promyelocytic leukemia HL-60 cells when combined with 1,25-dihydroxyvitamin D or all-trans-retinoic acid[1]. Furthermore, studies on other sesquiterpene lactones, such as cynaropicrin, aguerin B, and grosheimin, have shown that their binary mixtures predominantly result in additive and synergistic responses in phytotoxic activity. These examples highlight the potential for this compound to act synergistically with other bioactive compounds.

Hypothetical Synergistic Combinations with this compound

Based on the known anti-inflammatory mechanism of this compound, which involves the modulation of the HO-1, AMPK, JNK MAPK, and Nrf-2 pathways[2], several rational combinations with other bioactive molecules can be proposed. The following table outlines potential synergistic pairings, the scientific rationale for the combination, and the potential therapeutic application.

Bioactive Molecule ClassExample CompoundRationale for SynergyPotential Therapeutic Application
NF-κB Inhibitors Parthenolide, CurcuminThis compound acts via the Nrf-2/HO-1 and AMPK pathways, while NF-κB inhibitors block a major pro-inflammatory signaling cascade. Dual-pathway inhibition could lead to a more potent anti-inflammatory effect.Inflammatory diseases, Cancer
MAPK Pathway Inhibitors U0126 (MEK1/2 inhibitor)This compound is known to influence the JNK MAPK pathway. Combining it with inhibitors of other arms of the MAPK cascade (e.g., ERK, p38) could result in a more comprehensive blockade of inflammatory signaling.Cancer, Neuroinflammatory disorders
Conventional Chemotherapeutics Doxorubicin, CisplatinSesquiterpene lactones have been shown to sensitize cancer cells to conventional chemotherapeutic agents. This compound may act similarly by modulating pathways that contribute to drug resistance.Various Cancers
Antioxidants N-acetylcysteine (NAC)This compound upregulates the antioxidant response element Nrf-2. Combining it with a direct antioxidant like NAC could provide a two-pronged approach to mitigating oxidative stress.Diseases with an oxidative stress component

Experimental Protocols for Assessing Synergy

To empirically validate the proposed synergistic interactions, a standardized experimental protocol is essential. The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted approach for quantifying synergy.

General Experimental Workflow for Synergy Assessment

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis A Determine IC50 of This compound B Determine IC50 of Bioactive Molecule X C Select fixed concentration ratios (e.g., based on IC50 values) A->C D Perform dose-response experiments with the drug combination C->D E Calculate Combination Index (CI) using appropriate software (e.g., CompuSyn) D->E F Determine nature of interaction: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) E->F

Caption: A generalized workflow for the experimental assessment of synergistic interactions between two bioactive molecules.

Detailed Methodologies
  • Cell Culture and Treatment:

    • Select an appropriate cell line relevant to the therapeutic area of interest (e.g., RAW 264.7 macrophages for inflammation, MCF-7 breast cancer cells for oncology).

    • Culture cells to logarithmic growth phase.

    • Treat cells with a range of concentrations of this compound and the second bioactive molecule, both individually and in combination at fixed ratios (e.g., equipotent ratios based on their respective IC50 values).

  • Cytotoxicity/Proliferation Assay (e.g., MTT Assay):

    • After the desired incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method like the MTT assay.

    • Measure absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to an untreated control.

  • Data Analysis and Combination Index (CI) Calculation:

    • Use the dose-response data to calculate the Combination Index (CI) for each combination concentration using specialized software like CompuSyn. The CI value provides a quantitative measure of the interaction between the two drugs.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing the Mechanism of Action: this compound's Anti-Inflammatory Signaling Pathway

Understanding the signaling pathways modulated by this compound is crucial for identifying rational synergistic combinations. The following diagram illustrates the known anti-inflammatory mechanism of this compound.

G cluster_LA This compound cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors cluster_inflammation Inflammatory Response LA This compound JNK JNK MAPK LA->JNK activates AMPK AMPK LA->AMPK activates Nrf2 Nrf-2 JNK->Nrf2 activates AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression Inflammation Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α) HO1->Inflammation inhibits

Caption: The anti-inflammatory signaling pathway of this compound, highlighting key molecular targets.

Hypothetical Data Presentation for Synergistic Effects

The following table provides a template for presenting quantitative data from a synergy experiment, using hypothetical values for a combination of this compound and a theoretical bioactive molecule 'X'.

TreatmentIC50 (µM)Combination Index (CI) at ED50Interpretation
This compound15--
Bioactive Molecule X25--
This compound + Bioactive Molecule X5 (of LA) + 8.3 (of X)0.6Synergy

This guide provides a foundational framework for exploring the synergistic potential of this compound. By leveraging the known mechanisms of this and related compounds, and employing rigorous experimental methodologies, researchers can uncover novel combination therapies with enhanced therapeutic efficacy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Linderene Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

This table summarizes the known physical and chemical properties of Linderene acetate.

PropertyValueSource
Molecular Formula C₁₇H₂₀O₃PubChem[4]
Molecular Weight 272.34 g/mol ChemFaces[5], PubChem[4]
Physical Description PowderChemFaces[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[5]
Storage 2-8°C, protected from light, dry, sealedMySkinRecipes[6]

Personal Protective Equipment (PPE)

Given the unknown toxicity of this compound, a comprehensive approach to personal protection is required at all times.[7]

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Gloves should be inspected before use and changed frequently.[7]
Body Protection A lab coat should be worn at all times.Protects clothing and skin from contamination.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure.[3]

Operational Plan: Handling and Storage

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[3][8]

  • Verify that the amount received matches the order.

Preparation and Handling Workflow
  • Before handling, review all available safety information and have a clear experimental plan.[8]

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Keep the workspace clean and uncluttered.[8]

  • Use appropriate tools like spatulas and weigh paper to handle the powder form. Avoid creating dust.

  • For creating solutions, add the solvent to the this compound slowly.

  • Keep containers closed when not in use.[1]

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Follow the recommended storage temperature of 2-8°C and protect from light.[6]

  • Ensure the storage container is tightly sealed.[9]

  • Segregate from incompatible substances such as strong oxidizing agents.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Information (or lack thereof) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace in Chemical Fume Hood Don_PPE->Prepare_Workspace Weigh_Chemical Weigh this compound Prepare_Workspace->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Disposal Plan

Waste Collection
  • All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.[8]

  • Collect waste in designated, clearly labeled, and sealed containers.[8]

  • Separate solid and liquid waste streams.

Disposal Procedure
  • Do not dispose of this compound down the drain or in regular trash.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Arrange for collection by a licensed hazardous waste disposal company.[11]

Emergency Procedures

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use an absorbent material like vermiculite or sand to contain it.[11]

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linderene acetate
Reactant of Route 2
Linderene acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.